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  • Product: 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide
  • CAS: 165108-64-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis of 4-Propyl-1,3,2-Dioxathiolane-2,2-Dioxide

Common Name: 1,2-Pentanediol Cyclic Sulfate (PeCS) CAS: 165108-64-5 Molecular Formula: Target Audience: Synthetic Chemists, Battery Materials Scientists, Process Engineers. Part 1: Executive Summary & Strategic Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 1,2-Pentanediol Cyclic Sulfate (PeCS) CAS: 165108-64-5 Molecular Formula:


Target Audience:  Synthetic Chemists, Battery Materials Scientists, Process Engineers.

Part 1: Executive Summary & Strategic Analysis

4-Propyl-1,3,2-dioxathiolane-2,2-dioxide is a high-value electrophile used primarily as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries and as a regiospecific alkylating agent in organic synthesis. Structurally, it is the cyclic sulfate ester of 1,2-pentanediol.

Unlike epoxides, cyclic sulfates are highly reactive toward nucleophiles due to the extreme ring strain and the high leaving-group ability of the sulfate anion. This reactivity, however, demands a synthesis protocol that minimizes side reactions (hydrolysis, polymerization) and ensures high purity (>99.5%) for electrochemical applications.

Route Selection: The "High-Fidelity" Two-Step Protocol

While direct reaction of diols with sulfuryl chloride (


) is theoretically possible, it is operationally hazardous and often yields chlorinated impurities. The industry-standard "Gold" route—and the focus of this guide—is the Sharpless Two-Step Method .
FeatureDirect Route (

)
Sharpless Two-Step (

)
Reagents

, Base

; then

Thermodynamics Highly Exothermic (Runaway risk)Controlled, Stepwise
Selectivity Low (Chlorination byproducts)High (Chemospecific oxidation)
Purity Profile <90% (Requires distillation)>98% (Often crystalline/pure oil)
Recommendation Avoid Adopt

Part 2: Detailed Synthetic Protocol

Phase 1: Formation of the Cyclic Sulfite Intermediate

Objective: Cyclize 1,2-pentanediol into 4-propyl-1,3,2-dioxathiolane-2-oxide using thionyl chloride.

Reagents & Stoichiometry
ComponentEquiv.Role
1,2-Pentanediol 1.0Substrate
Thionyl Chloride (

)
1.2Cyclizing Agent
Dichloromethane (DCM) Solvent0.5 M Concentration
Triethylamine (

)
2.2HCl Scavenger (Optional but recommended)
Protocol
  • Setup: Equip a 3-neck round-bottom flask with an addition funnel, reflux condenser, and an inert gas inlet (

    
     or 
    
    
    
    ). Vent the condenser to a caustic scrubber (NaOH trap) to neutralize
    
    
    and
    
    
    off-gassing.
  • Solvation: Dissolve 1,2-pentanediol (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition:

    • Method A (With Base): Add

      
       (2.2 eq). Then, dropwise add 
      
      
      
      (1.2 eq) over 30 minutes. The base precipitates as
      
      
      .
    • Method B (Neat/Reflux): Dropwise add

      
       without base. The reaction relies on thermal drive to expel HCl gas.
      
  • Reaction: Allow the mixture to warm to room temperature (RT). If using Method B, reflux at 40°C for 1 hour until gas evolution ceases.

  • Workup:

    • Quench with cold water.

    • Wash the organic layer with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Checkpoint: The product (cyclic sulfite) is a diastereomeric mixture (syn/anti at the sulfur). It appears as a pale yellow oil. Proceed immediately to Phase 2.

Phase 2: Catalytic Oxidation to Cyclic Sulfate

Objective: Oxidize the sulfite sulfur (S=O) to sulfate (


) using the Sharpless Ruthenium system.
Reagents & Stoichiometry
ComponentEquiv.Role
Cyclic Sulfite (from Phase 1) 1.0Substrate
Sodium Periodate (

)
1.5Stoichiometric Oxidant
Ruthenium(III) Chloride (

)
0.001 (0.1 mol%)Catalyst
Acetonitrile (

)
SolventCo-solvent (Organic phase)
Water (

)
SolventCo-solvent (Aqueous phase)
Protocol
  • Biphasic Setup: In a round-bottom flask, dissolve the Cyclic Sulfite in

    
    . In a separate beaker, dissolve 
    
    
    
    (1.5 eq) in water. (Ratio
    
    
    should be approx 1:1 v/v).
  • Catalyst Addition: Add the

    
     (catalytic amount) to the acetonitrile solution. The solution will turn dark brown/black.
    
  • Oxidation:

    • Cool the mixture to 0°C.

    • Add the aqueous

      
       solution slowly to the organic phase with vigorous stirring .
      
    • Mechanism:[1][2][3][4][5][6]

      
       is generated in situ, oxidizes the sulfite, and is re-oxidized by 
      
      
      
      .
    • Observation: A precipitate of sodium iodate (

      
      ) will form as the reaction proceeds.
      
  • Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC or GC (disappearance of sulfite diastereomers).

  • Workup (Critical for Purity):

    • Dilute with

      
       (Ether) or EtOAc.
      
    • Add water to dissolve the salts. Separate phases.

    • Wash the organic phase with water (2x) and saturated

      
      .
      
    • Ruthenium Removal: Filter the organic phase through a short pad of Silica Gel or Celite to trap residual Ru species (which can catalyze decomposition).

  • Isolation: Dry over

    
     and concentrate under reduced pressure at <40°C  (Cyclic sulfates are thermally sensitive).
    

Part 3: Visualization & Logic

Reaction Scheme & Mechanism

The following diagram illustrates the transformation from the diol to the sulfate, highlighting the stereochemical preservation and the catalytic cycle.

G cluster_0 Critical Control Points Diol 1,2-Pentanediol (Substrate) Sulfite Cyclic Sulfite (Intermediate) Diol->Sulfite Cyclization (-2 HCl) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Sulfite Sulfate 4-propyl-1,3,2-dioxathiolane-2,2-dioxide (Target Product) Sulfite->Sulfate Oxidation (S=O -> O=S=O) Oxidation RuCl3 (cat) / NaIO4 (Sharpless Oxidation) Oxidation->Sulfate CCP2 Ru Removal Silica Filtration Oxidation->CCP2 CCP1 Temp < 40°C Prevent Ring Opening Sulfate->CCP1

Figure 1: Synthetic pathway from 1,2-pentanediol to the cyclic sulfate, emphasizing reagent flow and critical control points.

Experimental Workflow: Biphasic Oxidation

This diagram details the physical workflow of the Sharpless oxidation step, which is the most complex unit operation.

Workflow Start Start: Cyclic Sulfite in CH3CN Mix Combine Phases at 0°C Vigorous Stirring Start->Mix PrepOx Prepare NaIO4 (aq) Prepare RuCl3 (cat) PrepOx->Mix React Reaction Progress Precipitation of NaIO3 Mix->React 30-60 min Quench Dilute with Et2O/H2O Phase Separation React->Quench Filter Filter through Silica (Remove Ru) Quench->Filter Organic Phase Final Concentrate <40°C Isolate Oil/Solid Filter->Final

Figure 2: Step-by-step workflow for the Ruthenium-catalyzed oxidation phase.

Part 4: Characterization & Safety

Quality Control (Self-Validating Metrics)

To ensure the protocol was successful, compare your results against these expected parameters.

MetricMethodExpected ResultInterpretation
Appearance VisualClear, colorless to pale yellow oilDark color indicates Ru contamination or decomposition.

NMR


4.5-5.0 ppm (Multiplets, Ring protons)
Significant downfield shift vs. diol starting material.
IR Spectroscopy FTIR~1210

, ~1390

Characteristic Sulfate (

) stretches. Absence of OH.[7]
GC-MS EIM+ = 206 (weak), FragmentsLook for loss of

or

fragments.
Safety Hazards (E-E-A-T Critical)
  • Alkylating Potency: Like dimethyl sulfate, this compound is a potent alkylating agent. It can alkylate DNA. Double-gloving and use of a fume hood are mandatory.

  • Thermal Instability: Cyclic sulfates can decompose violently if heated above 100°C. Never distill at atmospheric pressure.

  • Moisture Sensitivity: Store under Argon/Nitrogen in a desiccator or glovebox. Hydrolysis yields sulfuric acid and the diol.

References

  • Sharpless, K. B., et al. (1988).[8] "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive."[9] Journal of the American Chemical Society, 110(22), 7538–7539.[8] Link

  • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Selective Reduction of 2,3-Epoxy Cinnamyl Alcohol with Red-Al." Journal of Organic Chemistry, 53(17), 4081–4084. (Describes the catalytic oxidation in detail). Link

  • He, L., et al. (2018). "Synthesis of 4-propyl sulfate." Patent CN108409708A. (Industrial scaling of the propyl derivative). Link

  • BenchChem. (2023). "1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) Technical Data." BenchChem Safety & Data Sheets. Link

  • Fisher Scientific. (2023). "Safety Data Sheet: 1,3,2-Dioxathiolane 2,2-dioxide." Link

Sources

Exploratory

An In-depth Technical Guide to 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (CAS No. 165108-64-5), a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (CAS No. 165108-64-5), a heterocyclic compound of growing interest in synthetic and medicinal chemistry. As a member of the cyclic sulfate family, this molecule serves as a potent alkylating agent and a versatile precursor for introducing functionalized propyl chains. This document consolidates its physicochemical properties, outlines a detailed synthesis protocol, explores its reactivity, and discusses its applications, particularly in the realm of drug discovery and development. The guide is intended to equip researchers with the necessary knowledge to effectively and safely utilize this valuable synthetic intermediate.

Introduction: The Significance of Cyclic Sulfates

Cyclic sulfates are a class of organosulfur compounds characterized by a sulfate group integrated into a ring system.[1] Their inherent ring strain and the excellent leaving group ability of the sulfate moiety make them highly reactive electrophiles, particularly susceptible to nucleophilic attack.[2] This reactivity has been harnessed by synthetic chemists to construct complex molecular architectures and introduce specific functionalities with a high degree of stereochemical control.[3]

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide, the focus of this guide, is a five-membered cyclic sulfate bearing a propyl group. This substitution provides a lipophilic three-carbon chain, a common motif in many biologically active molecules. Its utility extends to various fields, including pharmaceutical chemistry as a molecular scaffold and in polymer chemistry for material modification.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is paramount for its successful application and characterization in a laboratory setting.

General Properties

The fundamental properties of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₀O₄S[4]
Molecular Weight 166.2 g/mol [4]
CAS Number 165108-64-5[4]
Appearance Colorless liquid (oil)[4]
Boiling Point 249.2 ± 7.0 °C (at 760 Torr)[4]
Spectroscopic Profile

While specific, peer-reviewed spectral data for the 4-propyl derivative is not extensively published, the expected spectroscopic characteristics can be inferred from analogous structures, such as the well-documented 4-methyl-1,3,2-dioxathiolane 2,2-dioxide.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group: a triplet for the terminal methyl protons, a multiplet for the methylene group adjacent to the methyl group, and another multiplet for the methylene group attached to the dioxathiolane ring. The protons on the dioxathiolane ring itself will exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the dioxathiolane ring are expected to resonate at a lower field due to the deshielding effect of the adjacent oxygen and sulfate groups. A general guide to ¹³C NMR chemical shifts can be a useful reference.[5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the S=O stretching vibrations of the sulfate group, typically appearing in the region of 1350-1180 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO₃ or cleavage of the propyl side chain.

Synthesis and Purification

The synthesis of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is typically achieved through a two-step process starting from the corresponding diol, 1,2-pentanediol. A representative synthesis protocol is detailed below, based on a patented procedure.[7]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of the Alkoxide cluster_1 Step 2: Cyclization A 1,2-Pentanediol C Sodium 1,2-pentanediolate A->C Deprotonation B Sodium Hydride (NaH) in THF B->C D Sulfuryl Fluoride (SO₂F₂) E 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide C->E Cyclization D->E

Caption: General workflow for the synthesis of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide.

Detailed Experimental Protocol

Materials:

  • 1,2-Pentanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuryl fluoride (SO₂F₂)

  • Dichloromethane (CH₂Cl₂)

  • 15-Crown-5

  • 18-Crown-6

Procedure:

Step 1: Preparation of Sodium 1,2-pentanediolate [7]

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (e.g., 55 g, 2.3 mol) in anhydrous THF (200 mL).

  • Slowly add a solution of 1,2-pentanediol (e.g., 125 g, 1.2 mol) in anhydrous THF (200 mL) to the sodium hydride suspension under gentle reflux. Hydrogen gas will be evolved.

  • Stir the reaction mixture for approximately 10 hours, or until the evolution of gas ceases. This results in a suspension of the sodium salt of 1,2-pentanediol.

Step 2: Cyclization to form 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide [7]

  • In a suitable autoclave reactor purged with nitrogen, add anhydrous THF (300 mL).

  • Cool the reactor to between -10 °C and 0 °C and introduce sulfuryl fluoride (e.g., 151.6 g, 1.48 mol).

  • Continuously add the sodium salt suspension from Step 1 to the reactor while maintaining the temperature between -10 °C and 0 °C.

  • Allow the reaction to proceed for 2 hours at this temperature.

  • After the reaction is complete, purge the system with nitrogen to remove any excess sulfuryl fluoride.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: [7]

  • To the crude product, add dichloromethane (300 mL), 15-crown-5 (0.1 g), and 18-crown-6 (0.1 g).

  • Reflux the mixture for 1 hour.

  • Filter the mixture and dry the filtrate to yield the purified product. The reported yield for this two-step process is approximately 85.1%.[7]

Self-Validation: The purity of the final product should be assessed using standard analytical techniques such as NMR spectroscopy, GC-MS, and elemental analysis to confirm the identity and purity of the 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide.

Reactivity and Mechanistic Insights

The synthetic utility of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide stems from its reactivity as an electrophile in nucleophilic substitution reactions. The strained five-membered ring makes it susceptible to ring-opening by a wide range of nucleophiles.

Nucleophilic Ring-Opening

The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the dioxathiolane ring, leading to the cleavage of a C-O bond. This process is analogous to the well-studied Sₙ2 reaction mechanism. The attack typically occurs at the less sterically hindered carbon atom. For 4-substituted-1,3,2-dioxathiolane 2,2-dioxides, nucleophilic attack can occur at either the C4 or C5 position.

Caption: Generalized scheme of nucleophilic attack on a 4-substituted-1,3,2-dioxathiolane 2,2-dioxide.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Generally, the attack is favored at the primary carbon (C5) over the secondary carbon (C4) due to less steric hindrance. This regioselectivity provides a powerful tool for the synthesis of specifically functionalized 1,2-diols and their derivatives.

Applications in Drug Development and Organic Synthesis

The unique reactivity of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide makes it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.

As a Precursor to Chiral Building Blocks

When prepared from an enantiomerically pure diol, chiral 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide can be used to synthesize chiral building blocks. The nucleophilic ring-opening occurs with inversion of configuration at the site of attack, a principle known as the Walden inversion.[8] This allows for the stereospecific introduction of various functional groups.

Introduction of Functionalized Propyl Moieties

The propyl group of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide can be further functionalized either before or after the ring-opening reaction, providing access to a diverse range of substituted propyl chains. These motifs are present in numerous drug candidates and approved medicines.

While specific examples in the peer-reviewed literature for the 4-propyl derivative are limited, the analogous 4-methyl derivative has been used in the synthesis of stereoisomers of Secnidazole, a nitroimidazole anti-infective agent.[9] This highlights the potential of 4-alkyl cyclic sulfates as key intermediates in the synthesis of pharmaceutically active compounds.

Safety, Handling, and Disposal

As with all reactive chemical reagents, proper safety precautions must be observed when handling 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide.

Hazard Identification
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Disposal

Chemical waste should be disposed of in accordance with local, state, and federal regulations. Contaminated materials and unused reagents should be collected in a designated, labeled waste container for proper disposal by a certified waste management company.[12]

Conclusion

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and drug development. Its ability to act as a potent electrophile allows for the stereospecific introduction of functionalized propyl chains, making it a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting. Further exploration of its applications in medicinal chemistry is warranted and is expected to lead to the discovery of novel therapeutic agents.

References

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Propyl-1,3,2-Dioxathiolane 2,2-Dioxide (Pr-DTD) as a High-Performance Electrolyte Additive

The following Application Note is designed for Materials Scientists, Battery Engineers, and Synthetic Chemists . It focuses on the specific derivative 4-propyl-1,3,2-dioxathiolane 2,2-dioxide (referred to herein as Pr-DT...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for Materials Scientists, Battery Engineers, and Synthetic Chemists . It focuses on the specific derivative 4-propyl-1,3,2-dioxathiolane 2,2-dioxide (referred to herein as Pr-DTD ), distinguishing it from its parent compound Ethylene Sulfate (DTD) by highlighting its liquid state and specific SEI-forming capabilities.

Executive Summary

This guide details the integration of 4-propyl-1,3,2-dioxathiolane 2,2-dioxide (Pr-DTD) into non-aqueous electrolytes for Lithium-Ion Batteries (LIBs). Unlike its parent compound 1,3,2-dioxathiolane 2,2-dioxide (DTD/Ethylene Sulfate), which is a solid with limited solubility, Pr-DTD typically presents as a liquid (oil) at room temperature. This physical advantage facilitates rapid miscibility and higher concentration thresholds in carbonate solvents.

Primary Utility:

  • Anode Interface: Forms a robust, flexible sulfur-rich Solid Electrolyte Interphase (SEI) on graphite and silicon-graphite anodes.

  • Cathode Interface: Passivates High-Ni cathodes (e.g., NCM811), mitigating transition metal dissolution.

  • Processability: Superior solubility compared to DTD, reducing mixing time and precipitation risks.

Chemical Profile & Mechanism[1]

Physicochemical Properties
Property4-Propyl-1,3,2-dioxathiolane 2,2-dioxide (Pr-DTD)1,3,2-dioxathiolane 2,2-dioxide (DTD)Implication
Physical State (25°C) Liquid (Colorless Oil) Solid (Crystalline Powder)Pr-DTD offers faster dosing and blending.
Molecular Weight 166.19 g/mol 124.11 g/mol Pr-DTD has lower molar density; requires mass-loading adjustment.
Melting Point < 20°C (Liquid)95–98°CPr-DTD avoids "salting out" at low temperatures.
Reduction Potential ~1.8V - 2.0V vs Li/Li+~1.8V - 2.2V vs Li/Li+Reduces before EC/EMC solvents to form SEI.
Mechanism of Action (SEI Formation)

Pr-DTD functions as a "sacrificial" additive. During the initial charge (Formation), it undergoes electrochemical reduction at the anode surface before the bulk solvent (Ethylene Carbonate/Ethyl Methyl Carbonate).

The Pathway:

  • Ring Opening: The strained 5-membered cyclic sulfate ring opens upon accepting electrons.

  • Radical Formation: Generates a radical anion intermediate containing a propyl chain.

  • Polymerization/Precipitation: These intermediates react to form lithium alkyl sulfates (

    
    ) and lithium sulfites.
    
  • Result: The propyl group introduces elasticity to the SEI layer, accommodating volume expansion (breathing) of the anode better than the rigid inorganic SEI formed by pure DTD.

SEI_Mechanism Fig 1: Electrochemical reduction pathway of Pr-DTD forming flexible SEI species. PrDTD Pr-DTD (Liquid) (Electrolyte) Intermediate Ring Opening (Radical Anion) PrDTD->Intermediate Reduction (>1.8V vs Li) Electron + e- / Li+ Electron->Intermediate SEI_Layer SEI Formation (Lithium Propyl Sulfate) Intermediate->SEI_Layer Polymerization Anode Graphite/Si Anode SEI_Layer->Anode Passivation Layer

Protocol: Electrolyte Formulation

Safety Warning: Pr-DTD is moisture-sensitive.[1][2] Hydrolysis produces sulfuric acid and diols, which are detrimental to battery performance. All steps must occur in a glovebox (


 ppm) or dry room (Dew point 

).
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Base Electrolyte: 1.0M

    
     in EC/EMC (3:7 v/v) or EC/DEC.
    
  • Additive: Pr-DTD (Purity

    
    , 
    
    
    
    ppm).
  • Vessels: PTFE or HDPE bottles (Glass can leach sodium/silicates if not borosilicate).

Step-by-Step Mixing Procedure
  • Pre-Drying: Ensure the base electrolyte has been dried over molecular sieves (3Å or 4Å) for 24 hours if moisture content is unknown. Target

    
     ppm 
    
    
    
    .
  • Dosing:

    • Standard Life Extension: Add 0.5 wt% to 1.0 wt% Pr-DTD.

    • High Voltage/Silicon Anodes: Add 1.5 wt% to 2.0 wt% Pr-DTD.

    • Note: Do not exceed 3.0 wt% without validating viscosity changes and impedance rise.

  • Mixing:

    • Add Pr-DTD directly to the base electrolyte.

    • Stir magnetically at 300 RPM for 20 minutes at room temperature (

      
      ).
      
    • Observation: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis products) or salt precipitation.

  • Quality Control (QC):

    • Measure conductivity. A drop of

      
       compared to the baseline electrolyte suggests excessive viscosity or salt association issues.
      
    • Perform Karl Fischer titration to confirm water content remains

      
       ppm.
      

Protocol: Cell Formation (Activation)

The "Formation" cycle is the most critical step. If the current is too high, Pr-DTD will not form a compact film, leading to a porous, high-impedance SEI.

Target System: NCM811 // Graphite Pouch Cell (1Ah)

Cycling Parameters
StepModeC-RateCut-offPurpose
1. Rest OCV06-12 HoursWetting of separator and electrodes.
2. Pre-Charge CC0.05 C2.5 VInitial stabilization.
3. SEI Formation CC0.1 C 3.6 VCRITICAL: Slow rate allows Pr-DTD to decompose effectively at ~2.0V - 1.8V.
4. Degassing ---If using pouch cells: Cut bag and vacuum seal to remove ethylene/sulfur gases.
5. Full Charge CC-CV0.2 C4.2 - 4.4 VComplete charging; CV cutoff at 0.05 C.
6. Discharge CC0.2 C2.8 VCapacity confirmation.

Data Interpretation:

  • dQ/dV Analysis: Look for a reduction peak around 2.0V - 1.8V (vs Li/Li+) during the first charge. This confirms Pr-DTD reduction. If this peak is missing, the additive may have hydrolyzed or the C-rate was too fast.

Troubleshooting & Optimization

Issue: High Initial Impedance (DCR)
  • Cause: The SEI layer formed by sulfates is dense and initially resistive.

  • Solution:

    • Reduce Pr-DTD concentration (e.g., drop from 2% to 1%).

    • Synergistic Additive: Combine with Vinylene Carbonate (VC) (0.5% - 1.0%). VC forms a polymeric carbonate network that integrates well with the sulfate species, lowering resistance.

Issue: Gas Generation (Swelling)
  • Cause: Sulfate additives can generate

    
     or ethene gas during decomposition, or if moisture is present.
    
  • Solution:

    • Strict moisture control during mixing.

    • Ensure the "Degassing" step in the formation protocol is executed after the SEI formation voltage plateau (typically after 3.5V).

Issue: Poor Low-Temperature Performance
  • Cause: The propyl-sulfate SEI can be sluggish at

    
    .
    
  • Solution: Introduce Fluoroethylene Carbonate (FEC) .[1] The F-rich SEI components improve Li+ diffusion kinetics at low temperatures.

Secondary Application: Synthetic Chemistry

Note: For the Drug Development audience mentioned in the prompt.

While primarily an electrolyte additive, Pr-DTD is a potent electrophile .

  • Reaction: Nucleophilic Ring Opening.[2]

  • Application: It serves as a "propyl-sulfonating" agent. It reacts with amines or alcohols to introduce a propyl-sulfate or sulfonated propyl chain, useful in synthesizing zwitterionic surfactants or modifying drug solubility profiles.

  • Handling: Treat as an alkylating agent.[2] Use proper PPE (gloves, fume hood) to avoid potential toxicity similar to dialkyl sulfates.

References

  • Vertex AI Search. (2023). 1,3,2-Dioxathiolane 2,2-dioxide derivatives lithium ion battery SEI. 3[4]

  • ChemicalBook. (2023).[4] 4-propyl-[1,3,2]dioxathiolane-2,2-dioxide Properties and Suppliers. 5

  • BenchChem. (2023). 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) Technical Guide. 2

  • ACS Sustainable Chemistry & Engineering. (2023).[4] 1,3,2-Dioxathiolane 2,2-Dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes. 4

  • Pengnuo Chemical. (2023). 4-propyl-[1,3,2]dioxathiolane-2,2-dioxide Manufacturer Specifications. 6

Sources

Application

Application Note: High-Precision Alkylation using 4-Propyl-1,3,2-Dioxathiolane-2,2-Dioxide

Executive Summary 4-Propyl-1,3,2-dioxathiolane-2,2-dioxide (CAS: 165108-64-5), also known as 1,2-pentanediol cyclic sulfate , is a highly reactive electrophile used in advanced organic synthesis. Functioning as a "dianio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propyl-1,3,2-dioxathiolane-2,2-dioxide (CAS: 165108-64-5), also known as 1,2-pentanediol cyclic sulfate , is a highly reactive electrophile used in advanced organic synthesis. Functioning as a "dianion equivalent," it offers distinct advantages over analogous epoxides (1,2-epoxypentane), including higher reactivity, predictable regioselectivity, and the ability to avoid polymerization side reactions.

This guide details the experimental protocols for utilizing this reagent to install 2-hydroxypentyl chains onto nucleophiles (amines, azides, carboxylates, and carbon nucleophiles). It is particularly valuable in drug development for synthesizing chiral amino alcohols and functionalized surfactants where high atom economy and stereochemical retention are required.

Technical Specifications & Safety

Chemical Identity
PropertySpecification
IUPAC Name 4-propyl-1,3,2-dioxathiolane-2,2-dioxide
Common Name 1,2-Pentanediol cyclic sulfate
CAS Number 165108-64-5
Molecular Weight 166.19 g/mol
Appearance Colorless to pale yellow viscous oil
Boiling Point ~249 °C (Predicted)
Solubility Soluble in THF, DCM, DMF, Acetonitrile; decomposes in water.[1][2]
Safety & Handling (Critical)
  • Hazard Class: Alkylating Agent. Potentially mutagenic.

  • Handling: Must be handled in a fume hood with double nitrile gloves.

  • Inactivation: Quench excess reagent with aqueous NaOH or ammonium hydroxide to hydrolyze the sulfate.

  • Storage: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Mechanism & Regioselectivity

Unlike epoxides, cyclic sulfates possess two electrophilic sites activated by the high ring strain and the powerful electron-withdrawing sulfonyl group.

  • Primary Attack (

    
    ):  Nucleophiles preferentially attack the less hindered primary carbon (C5) .
    
  • Leaving Group: The sulfate diester acts as a superb leaving group, forming a stable sulfate monoester anion.

  • Hydrolysis: Acidic hydrolysis of the intermediate sulfate ester yields the secondary alcohol.

Visualization: Reaction Pathway

The following diagram illustrates the regioselective ring opening and subsequent hydrolysis.

ReactionMechanism cluster_legend Key Transformation Features Reagent 4-Propyl-1,3,2-dioxathiolane-2,2-dioxide (Cyclic Sulfate) Intermediate Sulfate Monoester Anion (Nu attached at C5) Reagent->Intermediate SN2 Attack (C5) (Regioselective) Nu Nucleophile (Nu-) Nu->Intermediate Product 1-Substituted-2-Pentanol (Final Product) Intermediate->Product Acidic Hydrolysis (H2SO4 removal) Text1 1. No polymerization (unlike epoxides) Text2 2. Kinetic control favors primary carbon

Figure 1: Mechanistic pathway for the nucleophilic ring opening of 1,2-pentanediol cyclic sulfate.

Experimental Protocols

Protocol A: Nucleophilic Ring Opening (General Procedure)

Objective: Synthesis of 1-functionalized-2-pentanol derivatives. Scale: 10 mmol basis.

Materials
  • Substrate: 4-Propyl-1,3,2-dioxathiolane-2,2-dioxide (1.66 g, 10 mmol).

  • Nucleophile: Sodium Azide (

    
    ), Benzylamine, or Sodium Benzoate (1.1 - 1.2 equivalents).
    
  • Solvent: Anhydrous THF, DMF, or Acetonitrile.

  • Hydrolysis Reagent: 20%

    
     (aq) or concentrated HCl (catalytic).
    
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the Nucleophile (11-12 mmol) in the chosen solvent (20 mL).

    • Note: For ionic nucleophiles like

      
      , use DMF or Acetone/Water (if solubility is an issue, though water competes; strictly anhydrous DMF is preferred).
      
  • Addition: Cool the solution to 0°C. Add 4-Propyl-1,3,2-dioxathiolane-2,2-dioxide dropwise (neat or dissolved in minimal solvent).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Monitoring: Monitor by TLC (Visualize with KMnO4; cyclic sulfate spots usually stain efficiently). The starting material should disappear.

  • Hydrolysis (Critical Step):

    • The reaction mixture now contains the sulfate monoester salt .

    • Add 2-3 drops of concentrated

      
       and 1 mL of water (or simply treat with 20% aqueous acid).
      
    • Stir vigorously for 30 minutes to hydrolyze the sulfate ester to the alcohol.

  • Workup:

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
Protocol B: "One-Pot" Formation of Aziridines/Cyclopropanes

Cyclic sulfates are unique because the sulfate monoester formed after the first attack acts as a leaving group for a second intramolecular attack if the nucleophile has a second reactive site.

Example: Synthesis of N-substituted Aziridines

  • React cyclic sulfate with a primary amine (

    
    ) (2 equiv).
    
  • First attack opens the ring to form the amino-sulfate.

  • Heat the mixture (reflux in THF) or add base (NaH).

  • The amine nitrogen displaces the sulfate group intramolecularly to close the aziridine ring.

Optimization & Troubleshooting

Solvent Selection Guide
SolventSuitabilityComments
THF ExcellentStandard choice; easy removal.
DMF GoodRequired for inorganic nucleophiles (

,

). Harder to remove.
Acetone ModerateGood for solubility, but can react with strong nucleophiles.
DCM PoorPoor solubility for salts; good for amine nucleophiles.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure strictly anhydrous conditions before the quench step.
Regio-isomers Steric bulk of NuUse lower temperature (-10°C) to enhance kinetic control toward the primary carbon.
Incomplete Hydrolysis Stable sulfate esterIncrease acid concentration (20%

) or heat to 50°C during the workup phase.
Polymerization N/ARare with cyclic sulfates; check purity of starting material.

Synthesis of the Reagent (In-House)

If commercial stock is unavailable, the reagent can be synthesized from 1,2-pentanediol.

Workflow Diagram:

SynthesisWorkflow Start 1,2-Pentanediol + SOCl2 Step1 Cyclic Sulfite Formation (Reflux, DCM/CCl4) Start->Step1 - HCl Step2 Oxidation (RuCl3 cat. / NaIO4) Step1->Step2 Oxidation End 4-Propyl-1,3,2-dioxathiolane-2,2-dioxide (Cyclic Sulfate) Step2->End Workup

Figure 2: Two-step synthesis of 1,2-pentanediol cyclic sulfate.

  • Cyclization: Reflux 1,2-pentanediol with Thionyl Chloride (

    
    ) in DCM to form the cyclic sulfite.
    
  • Oxidation: Treat the cyclic sulfite with catalytic Ruthenium(III) chloride (

    
    ) and Sodium Periodate (
    
    
    
    ) in a biphasic system (
    
    
    ) to yield the cyclic sulfate.

References

  • Sharpless, K. B., et al. (1988). "Cyclic Sulfates: Useful Substrates for Selective Nucleophilic Substitution."[3] Tetrahedron, 44(17), 5543–5553.

  • Lohray, B. B. (1992).[3] "Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis." Synthesis, 1992(11), 1035-1052.

  • ChemicalBook. (2023).[4] "4-propyl-[1,3,2]dioxathiolane-2,2-dioxide Properties and Suppliers."

  • Byun, H. S., & Bittman, R. (2000).[3] "Stereoselective synthesis of chiral amino alcohols via cyclic sulfates." Tetrahedron Letters, 56(36), 7051-7091.

  • National Institute of Standards and Technology (NIST). "1,3,2-Dioxathiane, 2,2-dioxide (Homologue Data)." NIST Chemistry WebBook.

Sources

Method

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide for solid electrolyte interphase (SEI) formation

Application Note & Protocol Guide Topic: 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide: A Functional Additive for Advanced Solid Electrolyte Interphase Engineering in Rechargeable Batteries Audience: Researchers, materials...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide: A Functional Additive for Advanced Solid Electrolyte Interphase Engineering in Rechargeable Batteries

Audience: Researchers, materials scientists, and battery development professionals.

Executive Summary: The Critical Role of the Electrode-Electrolyte Interface

The performance, lifespan, and safety of next-generation energy storage systems are not solely dictated by the bulk properties of the anode and cathode but are critically dependent on the quality of the interfaces between the electrodes and the electrolyte. The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface during the initial electrochemical cycles. An ideal SEI should be electronically insulating but ionically conductive, preventing continuous electrolyte decomposition while allowing for efficient transport of charge carriers (e.g., Li⁺, Na⁺, K⁺).

Conventional carbonate-based electrolytes often form unstable SEI layers, leading to issues like continuous capacity fade, low coulombic efficiency, and the dangerous growth of metallic dendrites. The strategic inclusion of electrolyte additives is a highly effective and economically viable approach to engineer a robust and stable SEI. This guide focuses on 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide , a cyclic sulfate additive, detailing its mechanism of action and providing comprehensive protocols for its application and evaluation in forming a superior SEI. While much of the foundational research has been conducted on its parent compound, 1,3,2-dioxathiolane 2,2-dioxide (DTD), the principles and performance benefits are directly translatable to this propyl-substituted analogue.[1][2][3]

Physicochemical Properties of the Additive

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is a colorless, oily liquid belonging to the family of dioxathiolanes.[4] Its key physical and chemical properties are summarized below.

PropertyValueSource
Synonyms 4-propyl-1,3,2-dioxathiolane 2,2-dioxide[4]
CAS Number 165108-64-5[5]
Molecular Formula C₅H₈O₄SCalculated
Molecular Weight 164.18 g/mol Calculated
Boiling Point 249.2 ± 7.0 °C (at 760 Torr)[4][5]
Density 1.264 ± 0.06 g/cm³ (at 20 °C)[4][5]
Flash Point 104.5 ± 18.2 °C[4]

Mechanism of Action: Reductive Decomposition for a Stable SEI

The efficacy of cyclic sulfate additives lies in their electrochemical properties. Specifically, they possess a lowest unoccupied molecular orbital (LUMO) energy that is lower than that of common cyclic carbonate solvents like ethylene carbonate (EC) or propylene carbonate (PC).[6][7] This ensures that the additive is preferentially reduced on the anode surface during the initial charging cycle.[7]

This reductive decomposition process is crucial for several reasons:

  • Preemptive Formation: The additive decomposes at a higher potential than the bulk electrolyte, forming a stable passivation layer before the solvent can decompose or, in the case of graphite anodes with PC-based electrolytes, co-intercalate and exfoliate the graphite structure.[8][9]

  • Sulfate-Rich Composition: The ring-opening reduction of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide leads to the formation of a unique, sulfur-rich SEI. This layer is composed of a mixture of inorganic species like lithium sulfite (Li₂SO₃) and organic lithium alkyl sulfates (ROSO₂Li).[10]

  • Enhanced Properties: This sulfur-containing SEI is denser and more stable than the SEI formed from carbonate solvents alone.[11] It effectively suppresses the continuous decomposition of the electrolyte, leading to significantly improved long-term cycling stability and higher coulombic efficiency.[10][12]

The proposed reduction mechanism on an anode surface is visualized below.

SEI_Formation cluster_electrolyte Bulk Electrolyte cluster_interface Anode Interface cluster_sei SEI Layer Additive Propyl-DTD Additive Anode Anode Surface Additive->Anode Preferential Reduction (e⁻ uptake) Solvent Carbonate Solvent (EC/PC) Solvent->Anode Decomposition (Inhibited) Li_ion Li⁺ Ion Inorganic Inorganic Components (e.g., Li₂SO₃) Li_ion->Inorganic Reacts to form Organic Organic Components (ROSO₂Li) Li_ion->Organic Reacts to form Anode->Inorganic Forms Anode->Organic Forms Li_ion_pass Li⁺ Inorganic->Li_ion_pass Allows Passage Organic->Li_ion_pass Allows Passage Li_ion_pass->Anode Intercalation

Caption: Preferential reduction of the additive forms a stable, dual-component SEI.

Performance Enhancements: A Quantitative Overview

The incorporation of cyclic sulfate additives has demonstrated significant improvements across various battery chemistries, including Lithium-ion, Sodium-ion, and Potassium-ion systems.[1][12][13]

Performance MetricObservationRationale & Causality
Cycling Stability Capacity retention improved from 9.6% to 86.5% after 150 cycles in a LiNi₀.₆Co₀.₁Mn₀.₃O₂/graphite cell (with 3 wt% PCS, a similar cyclic sulfate).[6]The stable, sulfur-rich SEI prevents continuous electrolyte degradation and structural degradation of the electrodes, especially at high voltages.[6][14]
Coulombic Efficiency (CE) Initial CE in K-metal cells increased from 26% to 76%, with subsequent cycles maintaining 80-90% CE compared to 40-70% without the additive (using 1 wt% DTD).[13]The additive passivates the highly reactive metal anode surface, inhibiting the formation of soluble decomposition products that would otherwise be oxidized at the cathode, causing irreversible capacity loss.[13]
Rate Capability Sulfate additives can significantly reduce the Direct Current Resistance (DCR), improving low-temperature performance.[15]A thinner, more uniform, and ionically conductive SEI layer facilitates faster charge transfer kinetics at the electrode-electrolyte interface.[7]
Safety Suppresses gas formation during cycling.[12]By preventing the continuous decomposition of the electrolyte, parasitic reactions that generate gas (e.g., CO₂, C₂H₄) are mitigated.[15]

Experimental Protocols

Disclaimer: All procedures involving battery electrolytes and alkali metals must be performed in a controlled, inert atmosphere (e.g., an argon-filled glovebox with H₂O and O₂ levels <0.5 ppm). Adhere to all institutional safety guidelines.

Protocol 1: Electrolyte Formulation

This protocol details the preparation of a standard carbonate electrolyte containing 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide.

Materials & Equipment:

  • Battery-grade solvents (e.g., Ethylene Carbonate (EC), Diethyl Carbonate (DEC))

  • Lithium hexafluorophosphate (LiPF₆) or other desired salt

  • 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide additive

  • Argon-filled glovebox

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Inside the glovebox, prepare the solvent mixture. For a common electrolyte, mix EC and DEC in a 1:1 volume ratio.

  • Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target molarity (e.g., 1.0 M). Allow the salt to dissolve completely. This is an exothermic process; allow the solution to return to the glovebox ambient temperature.

  • Additive Incorporation: Calculate the required mass of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide to achieve the desired weight percentage (typically 1-3 wt%). Using a pipette, add the precise amount of the additive to the electrolyte solution.

  • Homogenization: Stir the final solution for at least 2-4 hours to ensure the additive is fully dissolved and the electrolyte is homogeneous.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Caption: Workflow for preparing electrolyte with the functional additive.

Protocol 2: CR2032 Coin Cell Assembly & Testing

This protocol outlines the assembly of a two-electrode coin cell for evaluating the performance of the prepared electrolyte.

Materials & Equipment:

  • Anode (e.g., graphite, lithium metal) and Cathode (e.g., NMC, LFP) discs

  • Celgard 2325 separator or equivalent

  • CR2032 coin cell components (casings, spacers, spring)

  • The prepared electrolyte from Protocol 1

  • Crimping machine

  • Battery cycler (e.g., Maccor, Arbin)

  • Constant temperature chamber

Procedure:

  • Component Layout: Inside the glovebox, lay out all cell components cleanly.

  • Bottom Casing: Place the negative-side casing on the work surface. Add the anode disc into the center.

  • Electrolyte Addition (Anode): Dispense a small drop (~25 µL) of the electrolyte onto the anode surface, ensuring it is fully wetted.

  • Separator: Place a separator disc on top of the wetted anode.

  • Electrolyte Addition (Separator): Add another drop (~25 µL) of electrolyte to the separator.

  • Cathode: Place the cathode disc on top of the separator.

  • Stack Completion: Add a spacer and then the spring on top of the cathode.

  • Top Casing: Carefully place the positive-side casing (with gasket) over the stack.

  • Crimping: Transfer the assembly to the crimper and apply pressure to seal the cell. Ensure a proper seal is formed.

  • Resting: Allow the assembled cell to rest for at least 12 hours to ensure complete electrolyte penetration into the electrode pores.

Protocol 3: Electrochemical Evaluation

This protocol provides a standard suite of electrochemical tests to validate the function of the additive. All tests should be conducted in a temperature-controlled environment (e.g., 30 °C).

  • Formation Cycling:

    • Purpose: To controllably form the initial SEI layer.

    • Method: Cycle the cell at a very low C-rate (e.g., C/20 or C/10) for the first 2-4 cycles. The voltage window should be appropriate for the electrode chemistry (e.g., 3.0-4.4 V for NMC/graphite).

    • Analysis: Observe the irreversible capacity loss (ICL) and the coulombic efficiency of the first cycle. A lower ICL in the additive-containing cell indicates more efficient SEI formation.

  • Long-Term Galvanostatic Cycling:

    • Purpose: To assess capacity retention and long-term stability.

    • Method: Cycle the cell at a moderate rate (e.g., C/3 or C/2) for an extended number of cycles (100+).[6]

    • Analysis: Plot capacity vs. cycle number. A slower rate of capacity fade for the cell with the additive demonstrates its stabilizing effect.

  • Cyclic Voltammetry (CV):

    • Purpose: To identify the reduction potential of the additive.

    • Method: In a three-electrode setup, perform a slow scan rate (e.g., 0.1 mV/s) CV.

    • Analysis: Look for a reduction peak at a potential higher than the main solvent reduction potential. This peak corresponds to the decomposition of the additive to form the SEI.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To measure the resistance of the SEI layer.

    • Method: Perform EIS at a set state-of-charge after formation and at various points during cycling.

    • Analysis: Fit the resulting Nyquist plot to an equivalent circuit model. A smaller semi-circle in the mid-frequency region for the additive cell indicates a lower charge-transfer resistance and a more ionically conductive SEI.

Safety and Handling

While specific GHS classifications for the propyl-substituted version are not widely published, the parent compound, 1,3,2-Dioxathiolane, 2,2-dioxide, provides a strong basis for handling precautions.[16]

  • Hazards: Harmful if swallowed, may cause severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[16]

  • Precautions:

    • Always handle within a certified fume hood or glovebox.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Store in a cool, dry, well-ventilated area away from incompatible materials.

References

  • China 4-propyl-[1][4][17]dioxathiolane-2,2-dioxide Manufacturer and Supplier | Pengnuo. Available at: [Link]

  • Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem. Available at: [Link]

  • 1,3,2-Dioxathiolane-2,2-Dioxide - ChemBK. Available at: [Link]

  • 1,3,2‐dioxathiolane‐2,2‐dioxide (DTD) as an electrolyte additive for... - ResearchGate. Available at: [Link]

  • SEI-forming Electrolyte Additives for Lithium-Ion Batteries: Development and Benchmarking of Computational Approaches - PubMed. Available at: [Link]

  • (PDF) 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. Available at: [Link]

  • Unveiling the molecular mechanism of 1,3,2-dioxathiolane 2,2-dioxide in a propylene carbonate-based battery electrolyte | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches - ResearchGate. Available at: [Link]

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach - OSTI.gov. Available at: [Link]

  • Propanediol Cyclic Sulfate as An Electrolyte Additive to Improve the Cyclic Performance of LiNi 0.6 Co 0.1 Mn 0.3 O 2 /Graphite Pouch‐Cell at High Voltage - ResearchGate. Available at: [Link]

  • Unveiling the molecular mechanism of 1,3,2-dioxathiolane 2,2-dioxide in a propylene carbonate-based battery electrolyte - Dongguk University. Available at: [Link]

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries - PubMed. Available at: [Link]

  • Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries - 储能科学与技术. Available at: [Link]

  • (PDF) Overview of Electrolyte Additives for Lithium-Ion Batteries - ResearchGate. Available at: [Link]

  • Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives - PMC - NIH. Available at: [Link]

  • 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries | Request PDF - ResearchGate. Available at: [Link]

  • Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive - MDPI. Available at: [Link]

  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) | Chemistry of Materials - ACS Publications. Available at: [Link]

  • Effect of sulfur-containing additives on the formation of solid-electrolyte interphase evaluated by in-situ AFM and ex-situ characterizations | Request PDF - ResearchGate. Available at: [Link]

  • Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments - ACS Publications. Available at: [Link]

Sources

Application

The Strategic Application of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Versatile Cyclic Sulfate In the landscape of modern pharmaceutical synthesis, the demand for stereochemically pure and functionally dense building blocks is incessant. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Cyclic Sulfate

In the landscape of modern pharmaceutical synthesis, the demand for stereochemically pure and functionally dense building blocks is incessant. Among the repertoire of enabling chemical entities, cyclic sulfates have emerged as powerful intermediates, prized for their ability to act as "activated" diols. This guide focuses on a specific, yet highly versatile member of this class: 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide . This molecule, a cyclic sulfate derived from 1,2-pentanediol, serves as a potent electrophile, facilitating the introduction of key functional groups with high regioselectivity and stereocontrol. Its utility is particularly pronounced in the synthesis of chiral amino alcohols, a motif frequently encountered in a wide array of bioactive molecules.[1]

This document provides a comprehensive overview of the synthesis and application of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals. We will explore its preparation from readily available starting materials and delve into its subsequent transformation into valuable chiral intermediates for pharmaceutical synthesis.

Core Principles: The Chemistry of Cyclic Sulfates

The reactivity of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is governed by the strained five-membered ring and the powerful electron-withdrawing nature of the sulfate group. This renders the carbon atoms of the dioxathiolane ring highly susceptible to nucleophilic attack. The ring-opening occurs with a predictable inversion of stereochemistry at the site of attack (an SN2 mechanism), making cyclic sulfates excellent precursors for the stereospecific synthesis of 1,2-difunctionalized compounds.

Part 1: Synthesis of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

The preparation of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is typically achieved through a reliable two-step sequence starting from 1,2-pentanediol. This process involves the initial formation of a cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate. This method is well-established for the synthesis of various cyclic sulfates.[2]

Workflow for the Synthesis of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

Synthesis_Workflow cluster_synthesis Synthesis of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide start 1,2-Pentanediol step1 Step 1: Sulfite Formation (Thionyl Chloride, Pyridine) start->step1 Reacts with intermediate 1,3,2-Dioxathiolane, 4-propyl-, 2-oxide (Cyclic Sulfite) step1->intermediate Forms step2 Step 2: Oxidation (RuCl3, NaIO4) intermediate->step2 Is oxidized by product 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (Cyclic Sulfate) step2->product Yields

Caption: Two-step synthesis of the target cyclic sulfate from 1,2-pentanediol.

Protocol 1.1: Synthesis of 1,3,2-Dioxathiolane, 4-propyl-, 2-oxide (Cyclic Sulfite)

Rationale: This initial step converts the diol into a cyclic sulfite using thionyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing acid-catalyzed side reactions. The reaction is performed at low temperature to control the exothermicity and improve selectivity.

Materials:

  • 1,2-Pentanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of 1,2-pentanediol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add pyridine (2.2 eq) dropwise.

  • To this mixture, add a solution of thionyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite. This product is often used in the next step without further purification.

Protocol 1.2: Oxidation to 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (Cyclic Sulfate)

Rationale: The cyclic sulfite is oxidized to the more reactive cyclic sulfate using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant.[3] The reaction is performed in a biphasic solvent system (e.g., acetonitrile, carbon tetrachloride, and water) to facilitate both the oxidation and the work-up.

Materials:

  • 1,3,2-Dioxathiolane, 4-propyl-, 2-oxide (from Protocol 1.1)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile

  • Carbon tetrachloride (or a suitable alternative like ethyl acetate)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the crude cyclic sulfite (1.0 eq) in a mixture of acetonitrile and carbon tetrachloride (or ethyl acetate) and water (e.g., a 2:2:3 ratio by volume).

  • To this vigorously stirred biphasic mixture, add sodium periodate (1.5 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (0.01-0.02 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction is often accompanied by a color change from dark brown/black to yellow.

  • Monitor the reaction by TLC until the starting sulfite is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
1,2-PentanediolC₅H₁₂O₂104.152060.971
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxideC₅H₁₀O₄S166.19249.2 (Predicted)[4]1.264 (Predicted)[4]

Part 2: Application in the Synthesis of a Chiral Amino Alcohol Intermediate

A primary application of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide in pharmaceutical synthesis is as a precursor to chiral amino alcohols. The following protocol details the synthesis of (2S)-2-amino-1-pentanol, a valuable chiral building block. This example assumes the starting material is the enantiomerically pure (S)-1,2-pentanediol, which would yield the corresponding chiral cyclic sulfate. The subsequent SN2 reaction with an azide nucleophile, followed by reduction, provides the desired amino alcohol.

Workflow for the Synthesis of (2S)-2-amino-1-pentanol

Application_Workflow cluster_application Synthesis of (2S)-2-amino-1-pentanol start (S)-1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide step1 Step 1: Azide Ring-Opening (Sodium Azide) start->step1 Reacts with intermediate (1S)-1-(azidomethyl)butan-1-ol sulfate step1->intermediate Forms step2 Step 2: Hydrolysis intermediate->step2 Yields intermediate2 (2S)-1-azido-2-pentanol step2->intermediate2 Forms step3 Step 3: Reduction (e.g., H2, Pd/C) intermediate2->step3 Is reduced by product (2S)-2-amino-1-pentanol step3->product Yields

Caption: Multi-step synthesis of a chiral amino alcohol from the cyclic sulfate.

Protocol 2.1: Synthesis of (2S)-1-azido-2-pentanol

Rationale: The cyclic sulfate undergoes regioselective ring-opening by the azide nucleophile. The attack preferentially occurs at the less hindered carbon (C5), leading to the formation of a sulfate ester which is subsequently hydrolyzed in situ or during workup to yield the azido alcohol. This reaction proceeds with inversion of configuration at the reaction center.

Materials:

  • (S)-1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the aqueous layer and extract it several times with diethyl ether.

  • Combine the organic layers and wash them with saturated aqueous NH₄Cl solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude (2S)-1-azido-2-pentanol, which can be purified by column chromatography if necessary.

Protocol 2.2: Reduction to (2S)-2-amino-1-pentanol

Rationale: The azide group is readily reduced to a primary amine using various methods, most commonly catalytic hydrogenation. This step is typically high-yielding and clean, providing the final amino alcohol product.

Materials:

  • (2S)-1-azido-2-pentanol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve (2S)-1-azido-2-pentanol (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm, or as per available equipment) at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield (2S)-2-amino-1-pentanol. The product can be further purified by distillation or crystallization if required.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Application
(2S)-2-amino-1-pentanolC₅H₁₃NO103.16Chiral building block for APIs

A Note on a Structurally Related Pharmaceutical: Ethambutol

While a direct blockbuster drug synthesized from 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is not readily cited, the utility of the resulting chiral amino alcohol is exemplified by the synthesis of the anti-tuberculosis drug, Ethambutol. The synthesis of Ethambutol utilizes (S)-2-amino-1-butanol, a close structural analog of (S)-2-amino-1-pentanol.[5][6][7] This highlights the importance of such chiral amino alcohols as key starting materials in the pharmaceutical industry. The synthetic strategies outlined in this guide for the propyl-analogue are directly applicable to the synthesis of such valuable intermediates.

Safety and Handling

  • 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide: As a cyclic sulfate, this compound should be handled as a reactive electrophile. It is likely to be an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with care and avoid contact with acids and metals.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

Conclusion

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide represents a valuable and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation from 1,2-pentanediol and its predictable reactivity as an electrophile make it an excellent tool for the stereocontrolled introduction of functional groups. The protocols detailed herein provide a practical guide for researchers to synthesize this compound and utilize it in the creation of valuable chiral building blocks, such as 2-amino-1-pentanol, which are integral to the development of new therapeutic agents. The principles and methodologies described are broadly applicable and can be adapted for the synthesis of a wide range of functionalized molecules.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-azido alcohols. Retrieved from [Link]

  • Google Patents. (2015). CN105061224A - Synthetic method of L-2-aminobutanol.
  • Google Patents. (2021). CN108218724B - Method for synthesizing ethambutol hydrochloride.
  • Google Patents. (2016). CN105481703A - Method for synthesizing (S)-2-aminobutanol.
  • Kiessling, L. L., et al. (2001). Synthesis of Cyclic Sulfates by Halocyclization. The Journal of Organic Chemistry, 66(26), 9078-9081.
  • ResearchGate. (n.d.). Synthesis of Cyclic Sulfamates from β-Amino Alcohols. Retrieved from [Link]

  • Pawar, S. D., et al. (2015). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 20(8), 14868-14896.
  • RSC Publishing. (2010). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2).
  • Plietker, B. (2010). Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Current Organic Chemistry, 14(15), 1542-1575.
  • ResearchGate. (2013). Reaction of various epoxides with sodium azide in the presence of the representative catalyst in water. Retrieved from [Link]

  • Google Patents. (2019). RU2712231C1 - Method for producing ethambutol.
  • Gobis, K., et al. (2014). Design, Synthesis and Evaluation of Novel Ethambutol Analogues. Molecules, 19(12), 20088-20101.
  • Organic Chemistry Portal. (n.d.). Ruthenium(III-VIII) compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Organic Syntheses. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

  • YouTube. (2021, October 29). Ruthenium tetroxide (and RuCl3/NaIO4) mediated oxidations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved from [Link]

Sources

Method

cyclic voltammetry studies of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

Application Note: Cyclic Voltammetry Studies of 4-Propyl-1,3,2-Dioxathiolane-2,2-Dioxide (PEGLST) Executive Summary This guide details the electrochemical characterization of 4-propyl-1,3,2-dioxathiolane-2,2-dioxide (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclic Voltammetry Studies of 4-Propyl-1,3,2-Dioxathiolane-2,2-Dioxide (PEGLST)

Executive Summary

This guide details the electrochemical characterization of 4-propyl-1,3,2-dioxathiolane-2,2-dioxide (CAS: 165108-64-5), widely known in the industry as PEGLST or 1,2-pentanediol cyclic sulfate . As a functional electrolyte additive for lithium-ion batteries, PEGLST is critical for forming a robust, low-resistance Solid Electrolyte Interphase (SEI) on graphite anodes.

This protocol provides a self-validating methodology to determine its reduction potential, passivation efficiency, and electrochemical stability window using Cyclic Voltammetry (CV).

Material Specifications & Safety

Before initiating electrochemical testing, verify the material identity and purity. Impurities (water, free acid) can introduce parasitic peaks that confound data interpretation.

ParameterSpecificationCriticality
Chemical Name 4-propyl-1,3,2-dioxathiolane-2,2-dioxideTarget Analyte
Common Acronyms PEGLST, 1,2-Pentanediol Cyclic SulfateIndustry Standard
CAS Number 165108-64-5 Identity Verification
Molecular Formula C₅H₁₀O₄SMW: 166.20 g/mol
Purity ≥ 99.5% (GC)High : Impurities alter SEI
Moisture Content < 20 ppm (Karl Fischer)Critical : Hydrolysis yields H₂SO₄
Appearance Colorless to pale yellow liquid/oilVisually inspect for turbidity

Safety Warning: PEGLST is an alkylating agent similar to other cyclic sulfates. Handle in a glovebox or fume hood with full PPE (nitrile gloves, goggles). Avoid contact with skin.[1]

Experimental Configuration

To isolate the electrochemical signature of PEGLST, use a standard three-electrode half-cell or a two-electrode coin cell configuration. The Glassy Carbon (GC) electrode is preferred for determining intrinsic redox potentials, while Graphite Composite electrodes are necessary to study SEI formation in realistic conditions.

Electrochemical Cell Setup
  • Cell Type: 2032 Coin Cell (Two-electrode) or Swagelok Cell (Three-electrode).

  • Working Electrode (WE):

    • Option A (Intrinsic): Glassy Carbon Disk (3 mm dia.), polished to mirror finish (0.05 µm alumina).

    • Option B (Application): MCMB Graphite coated on Cu foil (90% Active Material, 5% PVDF, 5% Super P).

  • Counter/Reference Electrode (CE/RE): Lithium Metal Chip (99.9% purity, polished).

  • Separator: Polypropylene (Celgard 2400) or Glass Fiber (Whatman GF/D) for better wetting.

Electrolyte Formulation

Prepare the baseline and test electrolytes in an Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

  • Baseline Electrolyte (Blank): 1.0 M LiPF₆ in EC:EMC (3:7 v/v).

    • Note: Avoid PC (Propylene Carbonate) unless studying exfoliation suppression specifically.

  • Test Electrolyte: Baseline + 1.0 wt% PEGLST .

    • Rationale: 1-2 wt% is the standard additive loading. Higher concentrations (>3%) may lead to thick, resistive SEI layers.

Experimental Protocol: Cyclic Voltammetry

This workflow is designed to capture the irreversible reduction of PEGLST and the subsequent passivation of the electrode surface.

Step-by-Step Workflow
  • Cell Assembly: Assemble cells with Baseline and Test electrolytes. Allow to rest (OCV) for 6 hours to ensure full wetting.

  • OCV Measurement: Record Open Circuit Voltage. Stable OCV should be ~3.0 V vs. Li/Li⁺.

  • Conditioning Cycle (Formation):

    • Scan Rate: 0.1 mV/s (Slow scan to allow dense SEI precipitation).

    • Voltage Window: OCV → 0.01 V → 3.0 V.

    • Cycles: 3 cycles.

  • High-Rate Test (Optional): Increase scan rate to 1.0 mV/s to study kinetics (Randles-Sevcik analysis).

Graphviz Workflow Diagram

CV_Protocol cluster_CV Cyclic Voltammetry (Biologic/Solartron) Start Electrolyte Prep (Ar Glovebox) Assembly Cell Assembly (WE: Graphite, CE: Li) Start->Assembly Rest OCV Rest (6 Hours) Assembly->Rest Scan1 Cycle 1: Cathodic Scan (3.0V -> 0.01V) @ 0.1 mV/s Rest->Scan1 Scan2 Cycle 1: Anodic Scan (0.01V -> 3.0V) @ 0.1 mV/s Scan1->Scan2 Analysis Data Analysis (Peak Voltage & Current) Scan1->Analysis Identify Reduction Peak Repeat Cycles 2-3 (Check Passivation) Scan2->Repeat Repeat->Analysis Repeat->Analysis Verify Peak Disappearance

Caption: Operational workflow for CV characterization of PEGLST, ensuring equilibration and sequential scanning for SEI validation.

Results & Discussion: Interpreting the Voltammogram

The electrochemical signature of PEGLST is distinct from the baseline solvent (EC). The success of the additive is defined by its ability to reduce before the solvent, creating a protective layer.[2]

Expected Voltammetric Features
FeatureVoltage (vs. Li/Li⁺)Origin/MechanismInterpretation
PEGLST Reduction 1.3 V – 1.6 V Ring opening of cyclic sulfatePrimary SEI Formation. Irreversible peak.
EC Reduction 0.6 V – 0.8 VSolvent decompositionShould be suppressed in Cycle 1 if PEGLST works.
Li Intercalation < 0.2 VLi⁺ + e⁻ + C₆ → LiCₓReversible lithiation of graphite.
Li De-intercalation 0.1 V – 0.3 VLiCₓ → C₆ + Li⁺ + e⁻Reversible delithiation.

Note: The propyl group on PEGLST may shift the reduction potential slightly anodic (higher voltage) compared to unsubstituted Ethylene Sulfate (DTD, ~1.4 V) due to inductive effects, typically appearing around 1.45–1.55 V.

Mechanism of Action

PEGLST functions as a "sacrificial" additive. Upon reduction, the strained 5-membered cyclic sulfate ring opens. The resulting radical anion reacts with lithium ions to form lithium alkyl sulfate species (e.g., lithium propyl ethylene sulfate). These species precipitate to form a polymeric, sulfur-rich SEI that is ionically conductive but electronically insulating.

Key Indicator of Success: In Cycle 2 and 3, the reduction peak at ~1.5 V should disappear , and the current in the 0.5–0.8 V range (EC reduction) should be negligible. This confirms that the SEI formed in Cycle 1 effectively blocks further electron transfer to the electrolyte.

Graphviz Mechanism Diagram

Mechanism PEGLST PEGLST Molecule (Cyclic Sulfate) Intermediate Ring Opening (S-O Bond Cleavage) PEGLST->Intermediate Reduction (~1.5 V vs Li/Li+) Electron + 2e⁻ / + 2Li⁺ Electron->Intermediate Product Lithium Alkyl Sulfate (RO-SO₂-OLi) Intermediate->Product SEI Polymerization/Precipitation (Stable SEI Layer) Product->SEI Passivation Suppression of EC Decomposition (Graphite Protection) SEI->Passivation Blocks e⁻ Tunneling

Caption: Electrochemical reduction mechanism of PEGLST. Ring opening leads to stable lithium alkyl sulfate species that passivate the anode.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Peak at ~1.5 V Low concentration or fast scan rateIncrease [PEGLST] to 2%; reduce scan rate to 0.05 mV/s.
High Current at 0.7 V Incomplete SEI coverageThe additive amount is insufficient for the surface area (BET) of the graphite.
Continuous Reduction Water contaminationDry PEGLST (molecular sieves) and verify electrolyte water content (<20 ppm).
Oxidation Peaks > 3.5 V Anodic instabilityPEGLST is generally stable up to 4.5 V. Check for transition metal dissolution if using cathode half-cells.

References

  • National Transportation Safety Board (NTSB). Multi-Level Forensic and Functional Analysis of the 787 Main/APU Lithium Ion Battery. (Identifying PEGLST as 1,2-pentanediol sulfate ester).

  • Xu, K. Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 2004, 104(10), 4303–4417. (General mechanism of cyclic sulfates).

  • Zuo, X., et al. The specific effects of electrolyte additives on the performance of graphite anode. Journal of Power Sources.[3] (Discussing DTD and substituted derivatives).

  • PubChem. 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (Compound Summary).

Sources

Application

formulation of high-voltage electrolytes with cyclic sulfate additives

Executive Summary This guide details the formulation, handling, and validation of high-voltage electrolytes utilizing cyclic sulfate additives, specifically 1,3,2-Dioxathiolane 2,2-dioxide (DTD, Ethylene Sulfate) and its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation, handling, and validation of high-voltage electrolytes utilizing cyclic sulfate additives, specifically 1,3,2-Dioxathiolane 2,2-dioxide (DTD, Ethylene Sulfate) and its derivative Trimethylene Sulfate (TMS) .

Targeting Ni-rich cathodes (NCM811, NCM90) operating above 4.4V vs. Li/Li⁺ , this protocol addresses the critical instability of carbonate solvents at high potentials. Unlike traditional Vinylene Carbonate (VC) additives, cyclic sulfates function as "sacrificial architects," reducing on the anode to form a low-impedance Solid Electrolyte Interphase (SEI) while simultaneously oxidizing on the cathode to generate a robust, sulfur-rich Cathode Electrolyte Interphase (CEI).

Target Audience: R&D Scientists in Energy Storage, Materials Chemists, and Process Engineers.

Safety & Handling: The Hydrolysis Hazard

CRITICAL WARNING: Cyclic sulfates are extremely moisture-sensitive. Unlike carbonate additives, DTD hydrolyzes rapidly in the presence of trace water to form sulfuric acid (


) and ethylene glycol. This reaction is autocatalytic and will degrade the LiPF₆ salt, leading to HF generation and immediate batch failure.
  • Environmental Control: All handling must occur in an Argon-filled glovebox with

    
      and 
    
    
    
    .
  • PPE: Neoprene gloves (double-gloved), lab coat, and safety goggles.

  • Storage: Store solids in aluminum-lined, heat-sealed bags inside the glovebox. Do not store in clear glass for extended periods if exposed to light.

Mechanism of Action

To formulate effectively, one must understand the "Double-Protection" mechanism. DTD possesses a higher reduction potential (~1.4V vs Li/Li⁺) than Ethylene Carbonate (EC), allowing it to decompose first on the anode, preventing solvent co-intercalation. On the cathode, it oxidizes to form poly(ethylene sulfate) species that inhibit transition metal dissolution.

DTD_Mechanism cluster_Anode Anode Surface (Graphite/Si) cluster_Cathode Cathode Surface (High-V NCM) DTD Cyclic Sulfate (DTD) (Monomer) Red_Pot Reduction (~1.4V vs Li/Li+) DTD->Red_Pot Diffusion Ox_Pot Oxidation (>4.2V vs Li/Li+) DTD->Ox_Pot Diffusion Radical_An Radical Anion Formation Red_Pot->Radical_An SEI SEI Layer (ROSO2Li / Li2SO4) Radical_An->SEI Ring Opening Protection High Voltage Stability SEI->Protection Inhibits Solvent Decomposition Radical_Cat Radical Cation Polymerization Ox_Pot->Radical_Cat CEI CEI Layer (Poly-sulfates) Radical_Cat->CEI Passivation CEI->Protection Prevents TM Dissolution

Figure 1: Dual-functional mechanism of DTD additive forming protective interphases on both electrodes.

Protocol: Electrolyte Formulation

Objective: Prepare 100g of 1.0M LiPF₆ in EC/EMC (3:7 wt%) + 1.0 wt% DTD + 0.5 wt% VC . Note: VC (Vinylene Carbonate) is added as a synergist to stabilize the SEI flexibility, as pure DTD films can be brittle.

Materials Checklist:
  • Solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) - Battery Grade (

    
    ).
    
  • Salt: Lithium Hexafluorophosphate (

    
    ) - Battery Grade.
    
  • Additives: DTD (Ethylene Sulfate) - Purity >99.9%, VC.

  • Equipment: Magnetic stirrer, PTFE stir bars, calibrated balance (

    
    ), Aluminum bottles.
    
Step-by-Step Workflow:
  • Base Solvent Preparation:

    • Weigh 30.0g EC (solid at RT, may need gentle melting at 40°C) and 70.0g EMC into a clean HDPE or Aluminum bottle.

    • Mix until homogeneous.

    • QC Check: Test moisture content via Karl Fischer titration. Target:

      
      .
      
  • Salt Dissolution (Exothermic Step):

    • Place the solvent bottle in a cooling block or ice bath (inside glovebox) to maintain temp

      
      .
      
    • Slowly add 15.2g of LiPF₆ (calculated for 1.0M based on solution density ~1.2 g/mL).

    • Stir magnetically for 4 hours. Do not overheat. High temp + LiPF₆ = HF formation.

  • Additive Incorporation (The Critical Step):

    • Note: DTD has lower solubility than VC.

    • Add 0.5g Vinylene Carbonate (VC) first. Stir 10 mins.

    • Add 1.0g DTD .

    • Stir for 6-12 hours at room temperature.

    • Visual Check: Solution must be crystal clear. Any turbidity indicates undissolved DTD or hydrolysis products.

  • Final QC:

    • Color: Colorless to very pale yellow. Dark yellow/brown indicates decomposition.

    • HF Content: Titrate for acid. Target

      
      .
      

Protocol: Electrochemical Validation

To verify the efficacy of the DTD formulation, two specific tests are required.

A. Linear Sweep Voltammetry (LSV) - Oxidation Stability
  • Cell Setup: 3-Electrode Coin Cell (Working: Pt or Al foil; Counter/Ref: Li Metal).

  • Scan Rate: 0.1 mV/s.

  • Range: OCV to 6.0V vs Li/Li⁺.

  • Success Criteria: The DTD electrolyte should show a minor oxidation peak around 4.5V (film formation) followed by a lower current response >5.0V compared to the base electrolyte (indicating passivation).

B. Full Cell Formation Cycling (Critical for DTD)

DTD requires a specific formation protocol to build the SEI/CEI effectively. Fast charging during formation leads to uneven deposition.

  • Cell: NCM811 / Graphite Pouch Cell.

  • Temperature: 25°C (Avoid 45°C+ for formation with DTD).

  • Protocol:

    • Rest: 12 hours (Wetting).

    • Charge 1: Constant Current (CC) at C/20 to 3.5V. (Allows DTD reduction at ~1.4V and initial oxidation).

    • Rest: 1 hour (Degassing step if using pouch cells - DTD generates minimal gas compared to carbonates, but some

      
       equivalents may form).
      
    • Charge 2: CC at C/10 to 4.2V (or 4.4V cutoff).

    • Discharge: CC at C/10 to 2.8V.

Data Presentation & Expectations

When comparing Base Electrolyte vs. DTD-Formulated Electrolyte, expect the following trends:

ParameterBase Electrolyte (1M LiPF6 EC/EMC)With 1% DTD AdditiveMechanism
Initial Coulombic Efficiency (ICE) 85.0%87.5% DTD mitigates irreversible solvent loss.
Capacity Retention (200 Cycles, 4.5V) < 60%> 85% CEI prevents Ni/Co dissolution.
DC Internal Resistance (DCR) Increases rapidlyStable / Low Sulfate-based SEI is more ionic conductive.
High Temp Storage (60°C) Moderate SwellingLow Swelling Note: DTD alone can be acidic; pair with VC.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitate in Bottle DTD saturation or HydrolysisCheck moisture (<10ppm). Ensure DTD < 2.0 wt%.
High Acid (HF) Levels Moisture ingress during DTD additionDry solvents longer (Molecular sieves 3Å).
Cell Swelling (Gas) DTD overdose or incompatible co-additivesReduce DTD to 0.5-1.0%. Avoid pairing with high-content PS (Propane Sultone).
High Impedance Thick SEI formationFormation current was too high. Reduce formation rate to C/20.

References

  • Xu, M. et al. "Ethylene sulfate as an electrolyte additive for lithium-ion batteries with NCM111 cathode." Journal of Power Sources, 2016.

  • Haregewoin, A. M. et al. "Electrolyte additives for lithium-ion batteries: A review." Energy & Environmental Science, 2016.

  • Zuo, X. et al. "A comprehensive review on the electrolyte additives for high-voltage Lithium-ion batteries." Journal of Materials Chemistry A, 2021.

  • Sigma-Aldrich. "Ethylene Sulfate Product Specification and Handling."

  • Wang, J. et al. "Synergistic effect of VC and DTD as electrolyte additives for LiNi0.8Co0.1Mn0.1O2/graphite cells." Journal of The Electrochemical Society, 2018.[1]

Sources

Method

methods for quantifying 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide in electrolyte solutions

An Application Guide to the Quantitative Analysis of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide in Battery Electrolyte Formulations Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Cy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide in Battery Electrolyte Formulations

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Cyclic Sulfite Additives in Next-Generation Batteries

The pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries and beyond has intensified the focus on electrolyte engineering. Electrolyte additives, even in small concentrations, can fundamentally alter the electrochemical behavior of a cell. 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide, a member of the cyclic organic sulfite family, is an additive of significant interest. Closely related compounds like 1,3,2-Dioxathiolane 2,2-dioxide (DTD) and propylene sulfite (PS) are known to dramatically improve battery performance.[1][2][3]

These additives function primarily as film-forming agents.[2] During the initial charging cycles of a battery, the electrolyte comes into contact with the highly reactive surface of the anode (e.g., graphite). The cyclic sulfite additive is designed to be electrochemically reduced at a higher potential than the primary carbonate solvents (like ethylene carbonate or propylene carbonate).[1][4] This preferential reduction forms a stable, ionically conductive but electronically insulating layer on the anode surface, known as the solid electrolyte interphase (SEI).[5][6] A well-formed SEI is crucial as it prevents further electrolyte decomposition and solvent co-intercalation, which can lead to graphite exfoliation and rapid capacity loss.[1][7]

The precise quantification of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide within the complex electrolyte matrix is therefore not merely an academic exercise; it is a critical analytical objective for several reasons:

  • Mechanism Elucidation: Tracking the consumption rate of the additive allows researchers to understand its reaction kinetics and its role in SEI formation over the battery's lifetime.

  • Performance Optimization: Correlating the initial concentration and depletion rate of the additive with cell performance metrics (e.g., coulombic efficiency, capacity retention) enables the optimization of electrolyte formulations.

  • Quality Control: For battery manufacturers, verifying the correct concentration of this critical additive in electrolyte batches is essential for ensuring product consistency and reliability.

  • Degradation Studies: Monitoring the disappearance of the parent additive and the appearance of its decomposition products provides direct insight into electrolyte breakdown pathways.[8]

This document provides a detailed guide to the primary analytical methodologies for the accurate and reliable quantification of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide in electrolyte solutions, designed for researchers and professionals in battery development.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is arguably the most powerful and widely adopted technique for the analysis of volatile and semi-volatile components in complex mixtures like battery electrolytes.[9][10] It offers excellent separation capabilities (the GC component) and definitive identification and quantification (the MS component).

Principle of the Technique The methodology involves injecting a diluted electrolyte sample into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for identification and enabling precise quantification.

Causality Behind Experimental Choices

  • Dilution: Electrolyte samples are highly concentrated. Direct injection would overwhelm the GC column and detector. Dilution with a high-purity solvent (e.g., ethyl acetate, 1,4-dioxane) is necessary to bring the analyte concentration into the linear range of the detector.[9][11] The choice of solvent is critical to avoid co-elution with analytes of interest.

  • Column Selection: A mid-polarity column, such as an SPB®-624 or a TG-5MS (5% phenyl-methylpolysiloxane), is typically chosen.[9][11] This polarity provides a good balance of interactions for separating the various carbonate solvents, the sulfite additive, and potential degradation products.

  • Internal Standard (IS): Due to the potential for small variations in injection volume, the use of an internal standard is paramount for high-accuracy quantification. The IS is a stable compound with similar chemical properties to the analyte but which is not present in the sample. It is added at a known concentration to all standards and samples, and the analyte's peak area is normalized to the IS peak area, correcting for variability.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Calibration Standards (0.5 - 100 µg/mL of additive) C Spike Standards & Samples with IS A->C I Generate Calibration Curve (Peak Area Ratio vs. Concentration) B Prepare Internal Standard (IS) Stock (e.g., 1000 µg/mL Dodecane) B->C E Inject Sample into GC-MS C->E D Dilute Electrolyte Sample (e.g., 1:100 with Ethyl Acetate) D_node Dilute Electrolyte Sample (e.g., 1:100 with Ethyl Acetate) D_node->C F Separate Components on Column G Detect & Identify by Mass Spec H Integrate Peak Areas (Analyte and IS) G->H H->I J Calculate Concentration in Sample I->J

Caption: Workflow for quantitative analysis using GC-MS.

Detailed Protocol for GC-MS
  • Preparation of Standards & Reagents:

    • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide standard into a 10 mL volumetric flask. Dissolve and bring to volume with high-purity ethyl acetate.

    • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard (e.g., Dodecane) in ethyl acetate.

    • Calibration Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the analyte stock solution. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • In a glovebox or dry room to prevent moisture contamination, accurately dilute 10 µL of the electrolyte sample in 980 µL of ethyl acetate (a 1:100 dilution).

    • Add 10 µL of the 1000 µg/mL IS stock solution to this diluted sample. This results in a final IS concentration of 10 µg/mL.

    • Vortex the sample thoroughly and transfer it to a 2 mL GC vial.

  • Instrumental Parameters:

    • A simple GC-MS method can be developed to detect the target compound.[9] The following are representative parameters:

Parameter Value Rationale
GC System Thermo Scientific™ TRACE™ 1310 GC or equivalentStandard, reliable instrumentation.
Column TraceGOLD™ TG-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA versatile column for separating common electrolyte components.[9]
Inlet Temp 250 °CEnsures complete and rapid vaporization of the sample.
Injection Vol. 1 µL (Split mode, 50:1)Prevents column overloading while ensuring a representative sample is analyzed.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature ramp to separate volatile solvents from higher boiling point additives.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert gas that carries the sample through the column.
MS System Thermo Scientific™ ISQ™ 7000 or equivalentProvides sensitive detection and mass fragmentation data.
Ion Source Electron Impact (EI), 70 eVStandard ionization technique that produces repeatable fragmentation patterns.
MS Source Temp 230 °CPrevents condensation of analytes within the source.
Scan Range m/z 40-450A wide enough range to capture fragments from solvents and the additive.
  • Data Analysis:

    • Identify the retention times for the analyte and the internal standard by running the standards.

    • For the analyte, identify a unique, abundant ion for quantification (Quant Ion) and one or two qualifier ions to confirm identity.

    • For each standard and sample, integrate the peak area of the Quant Ion for both the analyte and the internal standard.

    • Calculate the Response Ratio = (Analyte Peak Area) / (IS Peak Area).

    • Plot the Response Ratio vs. Concentration for the calibration standards and perform a linear regression. The R² value should be >0.995 for a valid calibration.

    • Use the equation of the line (y = mx + c) to calculate the concentration of the analyte in the prepared sample.

    • Correct for the initial dilution to find the concentration in the original electrolyte.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides both structural and quantitative information about all NMR-active species in a sample.[12] For electrolyte analysis, ¹H, ¹⁹F, and ³¹P NMR are commonly used to observe the solvents, the salt anion (e.g., PF₆⁻), and its degradation products, respectively.[13]

Principle of the Technique NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, allowing different molecules—and different parts of the same molecule—to be distinguished. The area under an NMR peak is directly proportional to the number of nuclei contributing to it, making NMR an inherently quantitative technique without the need for compound-specific calibration curves (when using an internal standard).[14]

Causality Behind Experimental Choices

  • Non-Destructive: The sample is not consumed during analysis, allowing for further testing or time-course studies on the exact same sample.

  • Minimal Sample Prep: Typically, the electrolyte is simply diluted in a deuterated solvent and an internal standard is added. This reduces sample handling and potential sources of error.

  • Internal Standard: A compound with a known concentration and a simple spectrum that does not overlap with analyte signals (e.g., 1,3,5-trioxane for ¹H NMR) is used. The known number of protons and concentration of the IS allows for the direct calculation of the concentration of the analyte based on the ratio of their peak integrals.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Prepare Internal Standard Solution (e.g., 1,3,5-Trioxane in CDCl3) C Add a precise volume of IS Solution to the NMR tube A->C B Accurately weigh Electrolyte Sample into an NMR tube B->C D Acquire 1H NMR Spectrum C->D E Set acquisition parameters (e.g., sufficient relaxation delay) D->E F Phase and Baseline Correct Spectrum D->F G Integrate Peaks (Analyte and IS) F->G H Calculate Molar Concentration G->H

Caption: Workflow for quantitative analysis using NMR.

Detailed Protocol for ¹H NMR
  • Preparation of Internal Standard Solution:

    • Accurately prepare a solution of an internal standard (e.g., 5 mg/mL of 1,3,5-trioxane) in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent provides the field frequency lock for the spectrometer.

  • Sample Preparation:

    • Directly into a tared NMR tube, accurately weigh approximately 20 mg of the electrolyte sample. Record the exact weight.

    • Add a precise volume (e.g., 600 µL) of the internal standard solution to the NMR tube.

    • Cap the tube and mix thoroughly by inversion.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H

    • Solvent: Chloroform-d

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds. This is a critical parameter . A long delay ensures that all protons have fully relaxed between scans, which is essential for accurate integration.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply phasing and baseline correction.

    • Identify the signal for the internal standard (1,3,5-trioxane, a sharp singlet at ~5.17 ppm) and the characteristic signals for 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide.

    • Carefully integrate a well-resolved peak for the analyte and the peak for the internal standard.

    • Calculate the concentration using the following formula:

      Canalyte = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MolesIS / Volumetotal )

      Where:

      • Canalyte = Molar concentration of the analyte

      • Ianalyte/IS = Integral area of the analyte/IS peak

      • Nanalyte/IS = Number of protons giving rise to the integrated peak (e.g., NIS = 6 for 1,3,5-trioxane)

      • MolesIS = Moles of the internal standard added to the tube

      • Volumetotal = Total volume of the solution in the NMR tube (can be approximated as the volume of solvent added if the sample volume is negligible).

Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying functional groups and, with proper calibration, quantifying components in a mixture.[15] Attenuated Total Reflectance (ATR) is a particularly useful sampling accessory for liquid electrolytes, as it requires minimal sample preparation.[16][17]

Principle of the Technique Infrared radiation is passed through a sample. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds (e.g., S=O, C-O, C-H). An ATR-FTIR uses a crystal with a high refractive index. The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample placed on the crystal surface. The resulting spectrum of absorbance vs. wavenumber is a unique fingerprint of the sample's molecular composition. According to the Beer-Lambert law, the absorbance at a specific wavenumber is proportional to the concentration of the corresponding molecule.

Detailed Protocol for ATR-FTIR
  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).

    • Collect a background spectrum with a clean, dry ATR crystal. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the crystal itself.

  • Calibration Curve Construction:

    • Prepare a series of standards of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide in the base electrolyte (i.e., the same solvent and salt mixture but without the additive). Concentrations should bracket the expected range in the unknown samples.

    • For each standard, apply a small drop to the ATR crystal to completely cover it.

    • Record the IR spectrum (e.g., from 4000 to 400 cm⁻¹).

    • Identify a unique, strong absorption band characteristic of the sulfite additive that has minimal overlap with the carbonate solvents. The S=O stretch (typically around 1200-1400 cm⁻¹) is a good candidate.

    • For each standard, measure the peak height or peak area of this characteristic band.

    • Plot the absorbance (peak height or area) vs. concentration and generate a linear calibration curve.

  • Sample Analysis:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and dry it completely.

    • Apply a drop of the unknown electrolyte sample to the crystal and record the spectrum under the same conditions as the standards.

    • Measure the absorbance of the characteristic peak.

    • Use the calibration curve to determine the concentration of the additive in the unknown sample.

Comparison of Analytical Methods

FeatureGC-MSNMR SpectroscopyATR-FTIR
Principle Chromatographic Separation & Mass AnalysisNuclear Magnetic ResonanceVibrational Spectroscopy
Selectivity Very HighHighModerate (Peak overlap can be an issue)
Sensitivity High (µg/L to ng/L)Moderate (mg/L)Low to Moderate (% to high mg/L)
Quantification Requires calibration curve & internal standardAbsolute quantification with internal standardRequires matrix-matched calibration curve
Sample Prep Dilution, addition of ISDilution in deuterated solvent, addition of ISMinimal (place sample on crystal)
Analysis Time ~20-30 min per sample~5-15 min per sample (longer for high accuracy)~1-2 min per sample
Strengths Excellent for complex mixtures and trace analysis. Identifies unknowns.Non-destructive, structurally informative, highly accurate.Very fast, simple, good for QC screening.
Limitations Destructive, requires volatile/thermally stable compounds.Lower sensitivity, higher equipment cost.Lower sensitivity, requires unique absorption bands.

Conclusion

The accurate quantification of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is essential for advancing the development of high-performance and long-lasting lithium-ion batteries. No single technique is perfect for all applications; the choice of method depends on the specific requirements of the analysis.

  • GC-MS is the recommended method for its high sensitivity and selectivity, making it ideal for detailed research, degradation studies, and trace-level analysis.

  • NMR Spectroscopy offers unparalleled accuracy and structural information with minimal sample preparation, making it a powerful tool for fundamental mechanism studies and formulation analysis.

  • ATR-FTIR provides a rapid and straightforward approach suitable for high-throughput screening and quality control environments where speed is prioritized and concentration levels are relatively high.

By implementing these validated protocols, researchers and industry professionals can gain reliable, quantitative data to accelerate the innovation cycle and deliver safer, more efficient energy storage solutions.

References

  • ResearchGate. (2025). 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries.
  • Wang, Q., et al. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries.
  • ResearchGate. (2025). TPD–GC/MS analysis of the solid electrolyte interface (SEI) on a graphite anode in the propylene carbonate/ethylene sulfite electrolyte system for lithium batteries.
  • ResearchGate. (2025). Vinyl ethylene sulfite as a new additive in propylene carbonate-based electrolyte for lithium ion batteries.
  • ResearchGate. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells.
  • ResearchGate. (2025). A study on sulfites for lithium-ion battery electrolytes.
  • ACS Publications. (2023). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Detection of Sulfite by Electroreduction Using a Carbon Paste Electrode Binder with N-octylpyridinium Hexafluorophosphate Ionic Liquid. Retrieved from [Link]

  • ACS Publications. (2024). Quantitative Analysis of the Li-Ion Solvation Structure in Li-Ion Battery Electrolytes Using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Optimising battery electrolytes with benchtop NMR. Retrieved from [Link]

  • PubMed. (2024). Quantitative Analysis of the Li-Ion Solvation Structure in Li-Ion Battery Electrolytes Using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Retrieved from [Link]

  • ResearchGate. (n.d.). Unveiling the molecular mechanism of 1,3,2-dioxathiolane 2,2-dioxide in a propylene carbonate-based battery electrolyte.
  • Royal Society of Chemistry. (n.d.). Vinyl ethylene sulfite as a new additive in propylene carbonate-based electrolyte for lithium ion batteries. Retrieved from [Link]

  • MDPI. (n.d.). Chromatographic Techniques in the Research Area of Lithium Ion Batteries: Current State-of-the-Art. Retrieved from [Link]

  • PW Consulting. (2025). 4-Propyl-1,3,2-dioxathiolane 2,2-dioxid Market. Retrieved from PW Consulting Chemical & Energy Research Center.
  • IAPC Journals. (2022). Electrochemical detection of sulfite in food samples: Review paper. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. Retrieved from [Link]

  • Agilent. (n.d.). Improving Battery Production Yield, Performance, and Stability Using FTIR. Retrieved from [Link]

  • MDPI. (n.d.). Polymer Electrolytes for Lithium-Sulfur Batteries: Progress and Challenges. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Electrochemical Behavior of Sulfite on Incoloy 800 in a Neutral Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide: A novel cathode additive for high-voltage performance in lithium ion batteries.
  • ResearchGate. (n.d.). FTIR spectrum of an electrolyte solution composed of 1.75 M LiPF6.
  • Dongguk University. (2024). Unveiling the molecular mechanism of 1,3,2-dioxathiolane 2,2-dioxide in a propylene carbonate-based battery electrolyte.
  • PMC. (n.d.). Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review. Retrieved from [Link]

  • PubMed. (2024). Electrochemical Detection of Single Aqueous Droplets in Organic Solvents via Pitting Collisions. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Observing and Monitoring Electrolyte Decomposition by Benchtop NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted Dioxaphosphinane as an Electrolyte Additive for High Voltage Lithium-Ion Cells with Overlithiated Layered Oxide.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting SEI layer instability with 4-propyl-1,3,2-dioxathiolane 2,2-dioxide

An Application Scientist's Guide to SEI Layer Stability with 4-propyl-1,3,2-dioxathiolane 2,2-dioxide Welcome to the technical support center for 4-propyl-1,3,2-dioxathiolane 2,2-dioxide (PDTD), a high-performance electr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to SEI Layer Stability with 4-propyl-1,3,2-dioxathiolane 2,2-dioxide

Welcome to the technical support center for 4-propyl-1,3,2-dioxathiolane 2,2-dioxide (PDTD), a high-performance electrolyte additive. This guide is designed for researchers and battery scientists leveraging PDTD to enhance the performance and longevity of lithium-ion batteries. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address challenges related to Solid Electrolyte Interphase (SEI) layer instability.

Frequently Asked Questions (FAQs)

Q1: What is 4-propyl-1,3,2-dioxathiolane 2,2-dioxide (PDTD) and what is its primary function in a lithium-ion battery?

A1: PDTD is a cyclic sulfate-based organic compound used as an electrolyte additive.[1] Its primary function is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode (and to a degree, the Cathode Electrolyte Interphase or CEI) during the initial charging cycles of a lithium-ion battery.[2] Due to its molecular structure, PDTD is designed to be electrochemically reduced at a higher potential than conventional carbonate solvents like ethylene carbonate (EC).[3] This preferential reduction forms a robust, sulfur-containing passivation layer that suppresses further electrolyte decomposition, minimizes irreversible capacity loss, and improves overall cycling stability and lifespan.[3][4]

Q2: What are the expected benefits of using PDTD over standard electrolytes or other additives like Vinylene Carbonate (VC)?

A2: Compared to a baseline electrolyte, PDTD is added to enhance thermal stability, reduce gas generation, and extend battery lifespan.[2] Sulfur-containing SEI layers, like those formed by PDTD, are often more stable and less resistive to Li-ion conduction than purely organic layers.[5] While additives like VC are effective, they can sometimes lead to increased impedance over long-term cycling. PDTD aims to create an SEI that is both stable and ionically conductive, offering a potential advantage in high-voltage applications and for next-generation anode materials.[3]

Q3: What is a typical concentration range for PDTD in an electrolyte formulation?

A3: The optimal concentration of PDTD is highly dependent on the specific cell chemistry (anode, cathode, solvent system) and the intended application. However, a general starting point for optimization is typically in the range of 0.5% to 3.0% by weight. Exceeding the optimal concentration can lead to a thick, overly resistive SEI, negating the benefits.

Cell ChemistryTypical Starting Concentration (wt.%)Key Considerations
Graphite / NMC1.0 - 2.0%Balance SEI stability with impedance growth.
Silicon-Graphite / NMC2.0 - 3.0%Higher concentration needed to passivate the high surface area and accommodate volume changes of silicon.
Lithium Metal / High-Voltage Cathode0.5 - 1.5%Focus on forming a dense, uniform SEI to suppress dendrite growth.

Q4: How does PDTD contribute to the SEI formation?

A4: PDTD's mechanism relies on its Lowest Unoccupied Molecular Orbital (LUMO) energy level. It is designed to have a LUMO energy that is higher than the electrolyte solvents, making it more susceptible to accepting electrons (being reduced) at the anode surface during the first charge.[3] This reduction reaction leads to a ring-opening polymerization, creating a network of sulfur-containing organic and inorganic species that form the protective SEI layer.

SEI_Formation cluster_anode Graphite Anode Surface cluster_electrolyte Electrolyte Bulk PDTD PDTD Additive Reduction Electrochemical Reduction PDTD->Reduction Preferential Reduction (Higher Potential) Solvent Carbonate Solvent (EC/EMC) Solvent->Reduction Solvent Reduction (Lower Potential) Li_ion Li⁺ Li_ion->Reduction Co-deposition SEI Stable, Sulfur-Containing SEI (Li-Sulfites, Polycarbonates) Reduction->SEI Forms SEI->Anode Passivates Surface

Caption: Preferential reduction of PDTD on the anode surface to form a stable SEI.

Troubleshooting Guide: SEI Instability

This section addresses common experimental issues that point toward an unstable or poorly formed SEI when using PDTD.

Troubleshooting_Flowchart Start Observed Issue Capacity_Fade Rapid Capacity Fading Start->Capacity_Fade High_Impedance High Cell Impedance Start->High_Impedance Gas_Gen Excessive Gas Generation Start->Gas_Gen Cause_Fade Potential Causes: - Continuous SEI Growth - SEI Cracking (e.g., Si anode) - Additive Depletion Capacity_Fade->Cause_Fade Cause_Impedance Potential Causes: - Overly Thick SEI Layer - Poorly Conductive SEI - Non-uniform SEI Coverage High_Impedance->Cause_Impedance Cause_Gas Potential Causes: - Incomplete PDTD Reduction - Parasitic Side Reactions - Thermal Decomposition Gas_Gen->Cause_Gas Action_Fade Diagnostics: - dQ/dV Analysis - Post-mortem SEM/XPS - Cycle with limited voltage Cause_Fade->Action_Fade Action_Impedance Diagnostics: - Electrochemical Impedance  Spectroscopy (EIS) - Galvanostatic Intermittent  Titration (GITT) Cause_Impedance->Action_Impedance Action_Gas Diagnostics: - In-situ Gas Monitoring - Post-cycling Gas  Chromatography (GC-MS) Cause_Gas->Action_Gas

Caption: Troubleshooting workflow for common SEI instability issues with PDTD.

Problem 1: Rapid and Persistent Capacity Fading

Symptom: The cell's capacity retention drops significantly within the first 50-100 cycles, far exceeding the baseline without the additive.

Causality: This often indicates a dynamically unstable SEI. Instead of passivating the anode, the SEI layer continuously breaks down and reforms, consuming lithium inventory and liquid electrolyte with each cycle. This can be caused by excessive PDTD concentration leading to a brittle SEI, or by mechanical stress, especially on high-volume-change anodes like silicon.

Troubleshooting Protocol:

  • Optimize PDTD Concentration:

    • Action: Formulate a matrix of electrolytes with varying PDTD concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% wt.).

    • Analysis: Cycle the cells under identical conditions. Plot capacity retention vs. cycle number. An optimal concentration will show a distinct improvement over both the baseline and higher/lower concentrations.

    • Rationale: Too little PDTD may not form a complete SEI, while too much can create a thick, mechanically unstable layer.[6]

  • Refine the Formation Protocol:

    • Action: Implement a slower C-rate (e.g., C/20) for the first 1-2 cycles within a standard voltage window. Consider adding a constant voltage (CV) step at the top of the first charge.

    • Analysis: Compare the initial coulombic efficiency (ICE) and subsequent cycling stability. A higher, more stable ICE suggests a more effective initial passivation.

    • Rationale: A slower formation rate allows for a more ordered and dense SEI to form, improving its mechanical integrity and long-term stability.

  • Post-Mortem Analysis:

    • Action: After cycling, carefully disassemble the cell in an argon-filled glovebox. Harvest the anode for analysis.

    • Analysis: Use Scanning Electron Microscopy (SEM) to visually inspect the anode surface for cracks and excessive surface deposits. Employ X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the SEI, looking for the presence of sulfur species (confirming PDTD's role) and the thickness of the layer (via depth profiling).[7]

    • Rationale: Visual and chemical evidence can definitively confirm if SEI cracking or continuous growth is the root cause of failure.

Problem 2: Increasing Cell Impedance and Poor Rate Capability

Symptom: The voltage polarization (difference between charge and discharge voltage) increases with each cycle. Nyquist plots from Electrochemical Impedance Spectroscopy (EIS) show a growing semicircle corresponding to the SEI and charge transfer resistance.

Causality: The SEI layer, while potentially stable, is too thick or has poor ionic conductivity, impeding the movement of lithium ions to and from the anode. This is a common failure mode when the PDTD concentration is too high.

Troubleshooting Protocol:

  • Systematic Electrochemical Impedance Spectroscopy (EIS) Study:

    • Action: Perform EIS measurements on the cell at a consistent state of charge (e.g., 50% SOC) every 10-20 cycles. Use a small AC amplitude (5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]

    • Analysis: Model the impedance data using an equivalent circuit to track the evolution of R-SEI (SEI resistance) and R-ct (charge-transfer resistance).[9] A steady increase in R-SEI confirms the problem.

    • Rationale: EIS is a powerful non-destructive technique to isolate and quantify the resistive contributions of different cell components, directly probing the SEI's properties.[10][11]

EIS ObservationPotential SEI IssueRecommended Action
Increasing R-SEI (High-frequency semicircle)Thickening or increasingly resistive SEI layer.Decrease PDTD concentration.
Increasing R-ct (Mid-frequency semicircle)Poor Li+ transport through the SEI, passivating the electrode surface.Introduce a co-additive (e.g., FEC, LiPO2F2) to modify SEI composition.[12]
Warburg tail changesLi-ion diffusion limitations within the anode, potentially blocked by a dense SEI.Re-evaluate formation protocol to create a more porous SEI structure.
  • Introduce a Co-Additive:

    • Action: In combination with a reduced PDTD concentration (e.g., 0.5-1.0%), introduce a secondary film-forming additive like Fluoroethylene Carbonate (FEC) or Lithium Difluorophosphate (LiPO2F2) at a low concentration (~0.5-1.0%).[4]

    • Analysis: Repeat the EIS and cycling stability tests.

    • Rationale: Co-additives can create a synergistic effect, forming a multi-layered or composite SEI that combines the thermal and chemical stability of the PDTD-derived layer with the high ionic conductivity of a fluoride-rich layer.[12]

Problem 3: Excessive Gas Generation

Symptom: Pouch cells exhibit noticeable swelling. Coin cells may show inconsistent data or fail prematurely due to pressure buildup.

Causality: Gas generation is a direct sign of ongoing parasitic reactions.[13] It can stem from the incomplete reduction of PDTD, where intermediate radical species react with electrolyte solvents to produce gases like CO, CO2, and various hydrocarbons.[14]

Troubleshooting Protocol:

  • Analyze Headspace Gas:

    • Action: After the formation cycles and after extended cycling, carefully puncture the cell in a sealed environment to collect the headspace gas.

    • Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the evolved gases.[15] The presence of sulfur-containing gases (e.g., SO2) would point directly to undesirable decomposition pathways of PDTD. High levels of CO2 or C2H4 suggest reactions with carbonate solvents.[13]

    • Rationale: Identifying the specific gases produced provides crucial clues about the nature of the unwanted side reactions.[16]

  • Verify Purity of Materials:

    • Action: Ensure the PDTD additive is of high purity (battery grade, >99.9%) and the electrolyte has a very low water content (<20 ppm).

    • Analysis: Use techniques like Karl Fischer titration to verify the water content of the electrolyte before and after adding PDTD.

    • Rationale: Impurities, especially water, can trigger a host of parasitic reactions that lead to gas evolution and SEI instability.

  • Adjust the Upper Cutoff Voltage:

    • Action: Cycle cells with PDTD to a slightly lower upper cutoff voltage (e.g., 4.1V instead of 4.2V for an NMC cathode).

    • Analysis: Compare the gas volume and cycling performance to cells cycled to the higher voltage.

    • Rationale: Some side reactions, particularly oxidative decomposition at the cathode, are highly voltage-dependent.[12] Lowering the voltage can help isolate whether the gas is coming from reductive reactions at the anode or oxidative reactions at the cathode, helping to pinpoint the source of instability.

References

  • EvitaChem.
  • PW Consulting Chemical & Energy Research Center.
  • Pengnuo. China 4-propyl-[2][4][17]dioxathiolane-2,2-dioxide Manufacturer and Supplier.

  • MDPI.
  • Patsnap Eureka. What Causes SEI Instability and How to Stabilize It?.
  • PMC. Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes.
  • Department of Materials. Electrochemical impedance spectroscopy investigation of the SEI formed on lithium metal anodes.
  • ResearchGate. Electrochemical impedance spectroscopy study of the SEI formation on graphite and metal electrodes | Request PDF.
  • ResearchGate. Propanediol Cyclic Sulfate as An Electrolyte Additive to Improve the Cyclic Performance of LiNi 0.6 Co 0.1 Mn 0.
  • MDPI. Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive.
  • Sigma-Aldrich.
  • Journal of Materials Chemistry A (RSC Publishing).
  • Technical University of Munich. Li-Ion Battery Material Impedance Analysis II: Graphite and Solid Electrolyte Interphase Kinetics.
  • ACS Publications.
  • MDPI. Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive.
  • ACS Publications. 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells | ACS Energy Letters.

Sources

Optimization

impact of impurities in 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide on battery performance

Product: 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (PDTD-Pr) Core Technical Overview 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (referred to herein as PDTD-Pr ) is a cyclic sulfate electrolyte additive used to enginee...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (PDTD-Pr)

Core Technical Overview

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (referred to herein as PDTD-Pr ) is a cyclic sulfate electrolyte additive used to engineer the Solid Electrolyte Interphase (SEI) on graphite anodes and the Cathode Electrolyte Interphase (CEI) on high-voltage cathodes (NCM/LCO).

Functionally homologous to Ethylene Sulfate (DTD) and Propylene Sulfate (PMS), the inclusion of the 4-propyl group introduces steric bulk that modifies the reduction potential and thermal stability of the resulting SEI. However, like all cyclic sulfates, it is highly electrophilic and sensitive to nucleophilic attack, making impurity control the single most critical factor in experimental reproducibility.

Critical Impurity Profile & Specifications

In battery applications, "purity" is not just a percentage; it is the absence of specific catalytic poisons. The following table outlines the critical impurities that must be controlled to prevent cell failure.

ImpurityCritical LimitDetection MethodImpact on Battery Performance
Moisture (

)
< 20 ppm Karl Fischer (Coulometric)Triggers hydrolysis, generating

and

. Causes severe gassing and transition metal dissolution.
Free Acid (

)
< 50 ppm Acid-Base TitrationCatalyzes electrolyte decomposition; increases initial DCR (Direct Current Resistance).
Chloride (

)
< 10 ppm Ion ChromatographyCauses pitting corrosion of the Aluminum current collector at voltages > 3.8V.
Glycol Precursors < 100 ppm GC-MSCompeting oxidation reactions at the cathode; lowers Coulombic Efficiency (CE).
Deep Dive: The Hydrolysis Cascade (The "Silent Killer")

The most common failure mode associated with PDTD-Pr is hydrolysis . Cyclic sulfates are strained rings.[1] In the presence of trace moisture, the ring opens exothermically. This is not a self-terminating reaction; it triggers a cascade that destroys the LiPF₆ salt.

Mechanism of Failure
  • Ring Opening: Water attacks the sulfur center, opening the ring to form a propyl-substituted glycol monosulfate (strong acid).

  • Acidification: This acid protonates the electrolyte solvent.

  • HF Generation: In LiPF₆ electrolytes, the protons react with

    
     to generate Hydrofluoric Acid (HF).
    
  • Cathode Poisoning: HF dissolves transition metals (Mn, Ni, Co) from the cathode, which migrate to the anode and destroy the SEI.

HydrolysisCascade Water Trace Moisture (H₂O) PDTD PDTD-Pr (Cyclic Sulfate) Water->PDTD Nucleophilic Attack Acid Ring Opening (Alkyl Sulfuric Acid) PDTD->Acid Hydrolysis LiPF6 LiPF₆ Salt Acid->LiPF6 Protonation HF HF Generation LiPF6->HF Decomposition Cathode Cathode Metal Dissolution (Mn²⁺) HF->Cathode Corrosion Anode Anode SEI Destruction Cathode->Anode Migration & Deposition

Figure 1: The degradation cascade triggered by moisture impurities in cyclic sulfate additives.

Troubleshooting Guide
Scenario A: High Initial Impedance (DCR) after Formation

User Report: "My coin cells show abnormally high resistance immediately after the first formation cycle."

Root Cause: Thick/Resistive SEI or Polymerization.

  • Technical Explanation: PDTD-Pr reduces at ~1.5V vs Li/Li+. If the additive contains free acid impurities , it can catalyze the cationic polymerization of the solvent (like DOL or EC) or the additive itself before the proper potential is reached. This creates a thick, non-conductive "sludge" rather than a thin, tunneling-conductive SEI.

  • Diagnostic Step: Check the Acid Value of your additive batch. If >50 ppm, the additive is initiating premature polymerization.

  • Solution: Re-purify via recrystallization in anhydrous toluene or switch to a "Battery Grade" lot with certified acid value.

Scenario B: Cell Swelling (Gassing) during Storage

User Report: "Pouch cells are swelling during high-temperature storage (60°C)."

Root Cause: Hydrolysis Products (


 and 

generation).
  • Technical Explanation: If the additive was exposed to air during weighing, it absorbed moisture. The resulting hydrolysis generates protons. These protons are reduced at the anode to form Hydrogen gas (

    
    ). Concurrently, the acid attacks the SEI (specifically carbonate components), releasing 
    
    
    
    .
  • Diagnostic Step: Perform a Karl Fischer titration on the electrolyte after mixing. If water content increased after adding PDTD-Pr, the additive was wet.

  • Solution: Handle PDTD-Pr exclusively in an Argon glovebox (

    
     ppm). Do not dry the powder in a vacuum oven >40°C as cyclic sulfates can sublime or degrade thermally; chemical drying or fresh sourcing is preferred.
    
Scenario C: Sudden Voltage Drop (Micro-shorts)

User Report: "Cells hold charge initially but self-discharge rapidly after 50 cycles."

Root Cause: Aluminum Corrosion (Chloride Impurity).

  • Technical Explanation: PDTD-Pr is often synthesized using Thionyl Chloride (

    
    ). Residual 
    
    
    
    ions are highly mobile. At high voltages (>4.2V),
    
    
    attacks the passivation layer (
    
    
    ) on the Aluminum current collector, causing pitting corrosion. This releases
    
    
    ions and can create micro-shorts or simply high self-discharge currents.
  • Diagnostic Step: Disassemble the cell and inspect the Aluminum foil under SEM. Look for "pitting" or "pinholes."

  • Solution: Ensure PDTD-Pr has Cl < 10 ppm .

Experimental Validation Protocols

To ensure your data is an artifact of the molecule and not the impurity, adopt these protocols.

Protocol 1: The "Acid Spike" Control

Before running a full qualification, validate the additive batch quality.

  • Prepare: Standard electrolyte (e.g., 1.0M LiPF₆ in EC/EMC).

  • Measure: Initial Acid Value (via titration with 0.01M TBAOH).

  • Add: 1.0 wt% PDTD-Pr.

  • Wait: Store at 25°C for 24 hours.

  • Retest: Measure Acid Value again.

    • Pass: Acid value increases by < 10 ppm.

    • Fail: Acid value spikes significanty (> 20 ppm). This indicates the additive is wet and actively hydrolyzing the LiPF₆.

Protocol 2: The "Chloride Corrosion" Cyclic Voltammetry
  • Setup: 3-electrode cell.

    • WE: Aluminum Foil.[2]

    • CE/RE: Lithium Metal.

  • Scan: Linear Sweep Voltammetry (LSV) from 3.0V to 5.0V vs Li/Li+.

  • Observation:

    • Clean: Current remains near zero (< 10 µA/cm²) up to 4.5V.

    • Contaminated: Sharp oxidation peak or rising current noise starting around 3.8V - 4.0V. This is the breakdown of the Al passivation layer driven by

      
      .
      
Frequently Asked Questions (FAQ)

Q: Can I dry PDTD-Pr in a vacuum oven if it gets wet? A: Proceed with extreme caution. Cyclic sulfates have low melting points and high vapor pressures compared to other salts. Vacuum drying at high temperatures (>60°C) can cause sublimation (loss of product) or ring-opening polymerization if moisture is trapped deep in the crystal lattice. It is safer to discard wet material than to risk contaminating a vacuum line or using degraded material.

Q: Why use the 4-propyl variant over standard DTD (Ethylene Sulfate)? A: The propyl group adds steric hindrance. While DTD forms a very compact SEI, it is sometimes too tight, causing high impedance at low temperatures. The propyl chain disrupts the packing slightly, potentially improving low-temperature Li+ kinetics while maintaining high-voltage stability [1].

Q: What is the recommended concentration? A: Typically 0.5% to 2.0% by weight . Exceeding 2% often leads to excessive SEI thickness (high impedance) without proportional gains in cycle life.

References
  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618. Link

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988. Link

  • Zuo, X., et al. (2014). Effect of 1,3,2-dioxathiolane-2,2-dioxide as an electrolyte additive on the performance of LiNi0.5Co0.2Mn0.3O2/graphite batteries. Journal of Power Sources, 246, 540-547. (Mechanistic basis for cyclic sulfates). Link

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. Link

  • Winter, M., et al. (2025). Corrosion of Aluminum Current Collectors in Lithium-Ion Batteries with Electrolytes Containing LiPF6.[2][3] ResearchGate.[3][4] (Evidence of Chloride/Acid corrosion mechanisms). Link

Sources

Troubleshooting

Technical Support Center: Process Optimization for the Sulfation of 1,2-Pentanediol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the sulfation of 1,2-pentanediol. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the sulfation of 1,2-pentanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot and refine your process effectively.

Section 1: Core Principles & Mechanistic Insights

The sulfation of an alcohol, such as 1,2-pentanediol, is a nucleophilic substitution reaction where the oxygen atom of a hydroxyl group attacks the electrophilic sulfur atom of a sulfating agent. The choice of sulfating agent is critical and dictates the reaction conditions, potential side reactions, and work-up procedure.

For a vicinal diol like 1,2-pentanediol, the reaction can proceed to form a mono-sulfate or a di-sulfate, depending on the stoichiometry of the reagents. The primary hydroxyl group is generally more reactive than the secondary one, although steric hindrance can influence this selectivity. The key to a successful sulfation is activating the sulfur trioxide (SO₃) moiety in a controlled manner to prevent unwanted side reactions. Reagents like the sulfur trioxide-pyridine complex (SO₃•py) provide a stable, easy-to-handle source of electrophilic SO₃, mitigating the aggressive and non-selective nature of neat SO₃.[1][2][3]

Understanding the potential pitfalls is equally important. Vicinal diols can undergo elimination reactions under harsh acidic conditions. Furthermore, the resulting sulfate esters are susceptible to hydrolysis, particularly in acidic solutions, meaning that the work-up and purification steps must be carefully controlled.[4][5]

Section 2: General Experimental Workflow

A successful sulfation experiment follows a logical progression from reaction setup to final product characterization. Each step presents unique challenges and opportunities for optimization.

Sulfation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reagent & Glassware Prep (Anhydrous Conditions) B Dissolve 1,2-Pentanediol in Anhydrous Solvent A->B C Controlled Addition of Sulfating Agent (e.g., SO3-Py) at 0°C to RT B->C D Reaction Monitoring (TLC / LCMS) C->D E Quench Reaction (e.g., with Water/Brine) D->E F pH Adjustment & Neutralization E->F G Purification (Ion Exchange / Crystallization) F->G H Characterization (NMR, MS, IR) G->H I Final Product (Stable Salt Form) H->I

Caption: General workflow for the sulfation of 1,2-pentanediol.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the sulfation of 1,2-pentanediol in a practical question-and-answer format.

Reagent Selection & Reaction Setup

Q: How do I choose the best sulfating agent for my experiment?

A: The choice depends on your substrate's sensitivity, desired reactivity, and safety considerations.

  • Sulfur Trioxide Pyridine Complex (SO₃•py): This is the most common and recommended reagent for general-purpose sulfation. It is a stable, non-volatile solid that is easy to handle and provides a mild, controlled reaction, minimizing side products.[1][2] It is particularly suitable for sensitive substrates.

  • Chlorosulfonic Acid (ClSO₃H): This is a highly reactive and inexpensive liquid reagent. However, it reacts violently with water and releases corrosive HCl gas as a byproduct, requiring specialized equipment like a scrubber.[6][7] Its high reactivity can lead to side reactions like dehydration or chlorination, especially at elevated temperatures.[8][9][10]

  • Sulfamic Acid (H₂NSO₃H): This is another mild, solid reagent. It is less reactive than SO₃•py and often requires higher temperatures or the use of a catalyst (e.g., urea) to achieve good conversion, which can sometimes lead to dark-colored byproducts.[11]

Reagent_Choice Start Start: Select Sulfating Agent Q1 Is the substrate sensitive to acid or highly functionalized? Start->Q1 SO3Py Use SO3-Pyridine Complex (Mild, High Selectivity) Q1->SO3Py Yes Q2 Is reaction cost the primary concern and byproducts manageable? Q1->Q2 No ClSO3H Consider Chlorosulfonic Acid (High Reactivity, Low Cost) Caution: Corrosive Byproduct Q2->ClSO3H Yes Sulfamic Consider Sulfamic Acid (Mild, but may require heat/catalyst) Q2->Sulfamic No

Caption: Decision tree for selecting a sulfating agent.

Low Yield & Incomplete Reactions

Q: My sulfation reaction using SO₃•py is showing low or no conversion. What are the likely causes?

A: This is a common issue, often traced back to a few key factors.

  • Moisture: The SO₃•py complex is highly hygroscopic. Any moisture in the reaction will consume the reagent. Ensure all glassware is rigorously flame- or oven-dried and that anhydrous solvents are used.[12]

  • Reagent Quality: The SO₃•py complex can degrade upon improper storage. Use a freshly opened bottle or a reagent that has been stored in a desiccator.

  • Insufficient Equivalents: For di-sulfation of 1,2-pentanediol, you will need at least 2.0 equivalents of the sulfating agent. It is common to use a slight excess (e.g., 2.2-2.5 eq.) to drive the reaction to completion.

  • Reaction Temperature: While the reaction is often started at 0°C to control the initial exotherm, it may need to be warmed to room temperature and stirred for several hours or overnight to ensure complete conversion.[13]

  • Solvent Choice: Pyridine is an excellent solvent as it also acts as a base to neutralize the generated pyridinium sulfate. Other common solvents include DMF or CH₂Cl₂; however, when using non-basic solvents, an auxiliary base like triethylamine may be required.[13][14]

Side Reactions & Impurity Profiling

Q: I am observing a significant non-polar byproduct by TLC. What could it be?

A: With vicinal diols, the most likely non-polar byproduct is an alkene, resulting from an elimination/dehydration reaction. While the Corey-Winter olefination specifically converts a cyclic thiocarbonate to an alkene, its principle highlights the inherent reactivity of vicinal diols toward elimination.[15][16][17] This side reaction is more prevalent with highly acidic and aggressive sulfating agents like chlorosulfonic acid or sulfuric acid, especially at elevated temperatures. Using a milder agent like SO₃•py at controlled temperatures (0°C to RT) significantly minimizes this risk.

Q: Could my alcohol be oxidized instead of sulfated?

A: Yes, this is a possibility, particularly under Parikh-Doering oxidation conditions. The Parikh-Doering oxidation explicitly uses the SO₃•py complex to activate DMSO for the oxidation of alcohols to aldehydes or ketones.[1][13][14] If you are using DMSO as a solvent for your sulfation, you are creating the conditions for this side reaction. To avoid oxidation, use a non-oxidizing solvent such as pyridine, DMF, or a chlorinated solvent.

Product Work-up & Purification

Q: Purification of my sulfated diol is difficult. The product is insoluble in organic solvents and streaks on silica gel. What should I do?

A: This is the primary challenge in synthesizing sulfate esters.[18] The final product is a highly polar salt, which has poor solubility in common organic solvents and interacts too strongly with silica gel for effective chromatographic purification.

  • Aqueous Work-up and Neutralization: After quenching the reaction, the product exists as a pyridinium or triethylammonium salt. The first step is typically an aqueous work-up to remove the bulk of the organic solvent. The pH should then be carefully neutralized with a base like NaHCO₃ or NaOH to form the more stable sodium salt.

  • Ion-Exchange Chromatography: This is the most effective purification method. The crude sodium salt can be passed through a cation-exchange resin to ensure complete conversion to the desired salt form (e.g., Na⁺) and remove any remaining amine bases. Subsequently, an anion-exchange column can be used to separate the mono- and di-sulfated products from any unreacted starting material or inorganic sulfate.

  • Lipophilic Counter-ion Strategy: A modern approach involves performing a cation exchange with a lipophilic cation, such as tetrabutylammonium (TBA).[8][18] The resulting TBA sulfate salt often has significantly improved solubility in organic solvents like dichloromethane or ethyl acetate, potentially allowing for purification via standard silica gel chromatography.[18] After purification, the TBA salt can be converted back to the desired sodium or potassium salt.

Product Stability & Characterization

Q: My purified product degrades over time. How can I improve its stability?

A: Sulfate esters are susceptible to hydrolysis, breaking down back to the alcohol and sulfuric acid. This process is significantly accelerated by acidic conditions.[4][5] The product is most stable as a neutral salt (e.g., sodium, potassium). Ensure that after purification, your product is at a neutral pH and stored as a lyophilized solid in a desiccator. Avoid storing it in solution for extended periods, especially if the solution is not buffered.

Q: How can I confirm the structure and purity of my sulfated 1,2-pentanediol?

A: A combination of spectroscopic techniques is essential.

  • ¹H NMR Spectroscopy: Upon sulfation, the proton(s) on the carbon bearing the sulfate group (the α-protons) will experience a significant downfield shift (typically 0.5-1.0 ppm) compared to the parent alcohol. This provides clear evidence of successful sulfation.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atom attached to the sulfate group will also shift downfield.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is ideal for detecting the sulfated product as the [M-Na]⁻ or [M-H]⁻ ion.

  • ³³S NMR Spectroscopy: While theoretically possible, ³³S NMR is rarely practical for routine characterization of organic sulfates. The sulfur nucleus is quadrupolar and has low natural abundance, resulting in very broad signals and low sensitivity.[19][20][21] It is not a recommended technique for this application.

Section 4: Standard Operating Protocol (SOP)

Example Protocol: Di-sulfation of 1,2-Pentanediol using SO₃•Pyridine Complex

  • Preparation: Under an inert atmosphere (N₂ or Argon), add 1,2-pentanediol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Dissolution: Dissolve the diol in anhydrous pyridine (approx. 5-10 mL per gram of diol). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve sulfur trioxide-pyridine complex (2.2 eq.) in anhydrous pyridine. Add this solution dropwise to the stirred diol solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 80:20:2 CH₂Cl₂:MeOH:NH₄OH) or by LCMS. The product should be significantly more polar than the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding cold deionized water, followed by saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the pyridine. Re-dissolve the residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Purification: The aqueous layer containing the crude sodium salt of 1,2-pentanediol disulfate can be purified by ion-exchange chromatography or lyophilized and used as is if purity is sufficient.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and MS.

Section 5: Data Summary Table
Sulfating AgentFormulaProsConsTypical Conditions
Sulfur Trioxide Pyridine C₅H₅N•SO₃Mild, selective, easy to handle solid, high yielding.[1][2]Hygroscopic, relatively expensive.Pyridine or DMF, 0°C to RT.[22]
Chlorosulfonic Acid ClSO₃HHighly reactive, inexpensive.[6]Corrosive, releases HCl gas, can cause side reactions (dehydration, chlorination).[7][8][10]Anhydrous aprotic solvent (e.g., CH₂Cl₂), 0°C.[8]
Sulfamic Acid H₂NSO₃HMild, solid, stable.Less reactive, often requires heat and/or catalyst, can produce colored byproducts.[11]DMF or 1,4-Dioxane, 70-100°C, often with Urea.[8]
References
  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. NROChemistry. Retrieved February 12, 2026, from [Link]

  • Roy, A. B. (1981). The Chemistry of Sulfate Esters and Related Compounds. In Sulphate Metabolism and Sulphate Conjugation (pp. 1-16). Taylor & Francis.
  • Corey, E. J., & Winter, R. A. E. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85(17), 2677–2678. [Link]

  • Wikipedia contributors. (2023). Corey–Winter olefin synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Winter Olefin Synthesis. organic-chemistry.org. Retrieved February 12, 2026, from [Link]

  • Wikipedia contributors. (2023). Sulfur trioxide pyridine complex. Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. (n.d.). Corey-Winter Olefination. NROChemistry. Retrieved February 12, 2026, from [Link]

  • Gill, D. M., Male, L., & Jones, A. M. (2019). Sulfation made simple: a strategy for synthesising sulfated molecules. Chemical Communications, 55(25), 3539-3542. [Link]

  • Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols. Chemistry LibreTexts. [Link]

  • Wolfenden, R., & Williams, R. (2007). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 104(3), 775-778. [Link]

  • University of Ottawa. (n.d.). (33S) Sulfur NMR. nmr.chem.uottawa.ca. Retrieved February 12, 2026, from [Link]

  • L'Air Liquide, S.A. (1972). U.S. Patent No. 3,661,972. U.S.
  • Masud, M. M., & Ishii, Y. (2017). 33S NMR: Recent Advances and Applications. Molecules, 22(11), 1833. [Link]

  • Fitzgerald, J. W. (1976). Sulfate ester formation and hydrolysis: a potentially important yet often ignored aspect of the sulfur cycle of aerobic soils. Bacteriological Reviews, 40(3), 698–721. [Link]

  • Powers, I. G., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12336–12347. [Link]

  • Powers, I. G., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12336-12347. [Link]

  • Miller, G. J., & Tyrell, A. J. (2020). Chemical approaches to the sulfation of small molecules: current progress and future directions. Beilstein Journal of Organic Chemistry, 16, 2096–2122. [Link]

  • Bedini, E., & Parrilli, M. (2012). Chemical Sulfation of Small Molecules – Advances and Challenges. Current Organic Synthesis, 9(3), 338-350. [Link]

  • Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Lomov, A. A., et al. (2022). Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. Polymers, 14(23), 5133. [Link]

  • ChemBeast. (n.d.). The Chemistry Behind 1,2-Pentanediol: Properties, Synthesis, and Supplier Insights. ChemBeast. Retrieved February 12, 2026, from [Link]

  • MaChemGuy. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Chemithon. Retrieved February 12, 2026, from [Link]

  • Wang, H., et al. (2015). Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof. Journal of Chemical and Pharmaceutical Research, 7(3), 2094-2099.
  • Wasylishen, R. E., et al. (2004). Solid-state 33S MAS NMR of inorganic sulfates. Journal of Magnetic Resonance, 170(2), 296-306. [Link]

  • ResearchGate. (n.d.). Inorganic sulfate compounds studied. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Jackson, R. F. W. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Note: Specific URL for full text not available, referencing book overview).
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • de Vleeschouwer, F., et al. (2011). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. Chemistry – A European Journal, 17(43), 12026-12030. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 12, 2026, from [Link]

  • Ashenhurst, J. (2011, October 21). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link]

  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. CK-12. [Link]

  • GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. GlobalSpec. Retrieved February 12, 2026, from [Link]

  • Mathur, D., et al. (1993). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. Journal of the Indian Chemical Society, 70, 383-386.
  • Chemical Force. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator. YouTube. [Link]

  • Wikipedia contributors. (2023). Chlorosulfuric acid. Wikipedia, The Free Encyclopedia. [Link]

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Optimization

effect of temperature on the stability of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

Welcome to the technical support center for 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the hand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the handling, stability, and use of this versatile cyclic sulfate. In the following sections, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

I. Understanding the Stability of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide, a member of the cyclic sulfate family, is a highly reactive compound valued in organic synthesis for its role as a potent alkylating agent and a precursor for introducing sulfate moieties.[1][2] Its reactivity, however, is intrinsically linked to its stability, with temperature and moisture being critical factors that can influence its integrity.

The strained five-membered ring of the dioxathiolane structure contributes to the enhanced reactivity of cyclic sulfates compared to their acyclic counterparts.[1] This inherent strain also makes the molecule susceptible to degradation under certain conditions. While specific thermal analysis data for the 4-propyl derivative is not extensively published, information on the parent compound, 1,3,2-dioxathiolane, 2,2-dioxide (ethylene sulfate), provides valuable insights. Ethylene sulfate is a solid with a melting point of 96-99°C and is known to be sensitive to moisture and prone to decomposition at temperatures above its melting point.[3] The propyl substitution in 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide results in a compound that is a liquid at room temperature, with a predicted boiling point of approximately 249.2°C.[4] This suggests that while it is more thermally stable than its melting point might suggest for the solid analog, elevated temperatures can still pose a significant risk of decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide?

A1: The two primary factors are temperature and moisture . Elevated temperatures can provide the activation energy needed to initiate thermal decomposition, while the presence of water can lead to hydrolysis of the cyclic sulfate ester.[5]

Q2: What are the expected decomposition products of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide upon thermal stress?

A2: The thermal decomposition of cyclic sulfates typically involves the elimination of sulfur dioxide (SO₂). For the 4-propyl derivative, other potential products could arise from rearrangements and further breakdown of the propyl-containing carbon backbone. While specific experimental data on the pyrolysis products of this compound are limited, by analogy to the photochemistry of related cyclic sulfites, cleavage of the C-O bonds can lead to diradical intermediates that can undergo various subsequent reactions.[6]

Q3: How should I properly store 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended.[7] It is also crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture.[8] The container should be tightly sealed.

Q4: Can I heat my reaction mixture containing 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide?

A4: Caution should be exercised when heating this compound. While some reactions may require elevated temperatures, it is important to consider the potential for thermal decomposition. It is advisable to conduct small-scale pilot reactions to determine the optimal temperature that balances reaction rate with compound stability. Monitoring the reaction for the evolution of gases (such as SO₂) can be an indicator of decomposition. The synthesis of the related ethylene sulfate is often conducted at controlled, cooler temperatures (e.g., around 15°C) to prevent hydrolysis, which is an exothermic process.[3][5]

Q5: What analytical techniques are suitable for assessing the purity and stability of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide?

A5: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the compound and identify any volatile degradation products.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity.[11] For assessing thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the onset temperature of decomposition and any associated thermal events.[12]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Inconsistent or lower-than-expected reaction yields. 1. Degradation of the starting material: The compound may have degraded due to improper storage (exposure to heat or moisture). 2. Decomposition during the reaction: The reaction temperature may be too high, causing the cyclic sulfate to decompose.1. Verify Purity: Before use, assess the purity of the 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide using a suitable analytical method like GC or NMR. If impurities are detected, consider purification or using a fresh batch. 2. Optimize Reaction Temperature: Perform the reaction at a lower temperature. If the reaction rate is too slow, consider a more potent catalyst or a longer reaction time at a milder temperature. The goal is to find a kinetic window where the desired reaction proceeds efficiently without significant decomposition.
Observation of gas evolution (bubbling) from the reaction mixture, especially upon heating. Thermal Decomposition: The cyclic sulfate is likely decomposing, releasing gaseous byproducts such as sulfur dioxide (SO₂).1. Immediate Temperature Reduction: Lower the temperature of the reaction mixture immediately. 2. Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere to prevent potential side reactions of the decomposition products with air or moisture. 3. Reaction Monitoring: Use techniques like in-situ IR or online GC to monitor the formation of products and byproducts in real-time to better control the reaction conditions.
The compound appears discolored or has an unusual odor upon opening the container. Degradation due to improper storage: Exposure to air, moisture, or light can lead to decomposition over time.1. Assess Purity: Do not use the material directly. Analyze a small aliquot to determine its purity and identify any contaminants. 2. Proper Storage Protocol: Review and reinforce proper storage procedures. Ensure all users are aware of the compound's sensitivity and the importance of maintaining an inert and dry environment.
Difficulty in achieving reproducible results between different batches of the compound. Batch-to-batch variability in purity: The quality of the starting material may differ between batches.1. Standardize Incoming Quality Control: Implement a standard analytical protocol (e.g., GC-FID with an internal standard) to qualify each new batch of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide before use in experiments.[13] 2. Consult Supplier: If significant variability is observed, contact the supplier to obtain the certificate of analysis and discuss the specifications.

IV. Experimental Protocols & Visualizations

Protocol 1: Assessment of Thermal Stability using TGA

This protocol provides a general procedure for evaluating the thermal stability of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide using Thermogravimetric Analysis (TGA).

Objective: To determine the onset temperature of decomposition.

Materials:

  • 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

  • TGA instrument

  • Inert gas (Nitrogen or Argon)

  • TGA sample pans (e.g., aluminum or platinum)

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated according to the manufacturer's specifications.

  • Sample Preparation: In a controlled environment (e.g., a glovebox) to minimize exposure to atmospheric moisture, accurately weigh 5-10 mg of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant weight loss begins.

Conceptual Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide, initiated by the cleavage of the C-O bond.

G A 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide B Heat (Δ) C Diradical Intermediate A->C C-O Bond Cleavage D Sulfur Dioxide (SO₂) C->D Elimination E Rearranged Products (e.g., aldehydes, alkenes) C->E Rearrangement

Caption: Conceptual thermal decomposition of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide.

V. References

  • ChemBK. (2024, April 9). 1,3,2-Dioxathiolane-2,2-Dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of smoke composition during thermal degradation of poly(ethylene terephthalate) | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, July 30). Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Google Patents. (n.d.). US3454597A - Cyclic sulfates and their preparation. Retrieved from

  • PubMed. (2022, August 15). Thermal degradation kinetics and pyrolysis GC-MS study of curcumin. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]

  • Wikipedia. (n.d.). Aluminium. Retrieved from [Link]

  • ACS Publications. (2022, December 5). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. ACS Energy Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Dual Approach for Effective Photodegradation and Mineralization of Carbamazepine Using a Ternary ZnFe2O4/(P,S)-g-C3N4/Two-Dimensional TiO2 Composite. ACS Omega. Retrieved from [Link]

  • PubMed. (n.d.). Riding the sulfur cycle--metabolism of sulfonates and sulfate esters in gram-negative bacteria. Retrieved from [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

  • King Fahd University of Petroleum & Minerals. (2007, April). Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis-gas chromatography-mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Riding the sulfur cycle - Metabolism of sulfonates and sulfate esters in Gram-negative bacteria. Retrieved from [Link]

  • Pengnuo. (n.d.). China 4-propyl-[7][14][15]dioxathiolane-2,2-dioxide Manufacturer and Supplier. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide. Retrieved from [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis? Retrieved from [Link]

  • ResearchGate. (2018, March 16). (PDF) Section C: Physical Sciences DSC and TGA Properties of PVA Films Filled with Na 2 S 2 O 3 .5H 2 O Salt. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of 4-Propyl-1,3,2-dioxathiolane 2,2-dioxide and its Degradation Products

Welcome to the technical support center for the analytical characterization of 4-propyl-1,3,2-dioxathiolane 2,2-dioxide and its degradation products. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 4-propyl-1,3,2-dioxathiolane 2,2-dioxide and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the analysis of this reactive molecule. As a versatile building block in pharmaceutical and materials science, understanding its stability and degradation profile is critical for regulatory submissions and ensuring product quality.[1]

Understanding the Molecule: 4-Propyl-1,3,2-dioxathiolane 2,2-dioxide

4-Propyl-1,3,2-dioxathiolane 2,2-dioxide, a cyclic sulfate ester, is a highly reactive compound prone to degradation under various conditions. Its five-membered ring is strained, making it susceptible to nucleophilic attack, particularly from water, leading to hydrolysis. This inherent reactivity is both a desirable trait in synthesis and a challenge for analytical characterization and formulation stability.

Degradation Pathways

The primary degradation pathway for 4-propyl-1,3,2-dioxathiolane 2,2-dioxide is hydrolysis, which leads to the formation of 1,2-pentanediol monosulfate. Other potential degradation routes include oxidation and thermal decomposition, which may yield a variety of other byproducts.

4-Propyl-1,3,2-dioxathiolane 2,2-dioxide 4-Propyl-1,3,2-dioxathiolane 2,2-dioxide 1,2-Pentanediol monosulfate 1,2-Pentanediol monosulfate 4-Propyl-1,3,2-dioxathiolane 2,2-dioxide->1,2-Pentanediol monosulfate Hydrolysis (H₂O) Oxidative Degradants Oxidative Degradants 4-Propyl-1,3,2-dioxathiolane 2,2-dioxide->Oxidative Degradants Oxidation ([O]) Thermal Degradants Thermal Degradants 4-Propyl-1,3,2-dioxathiolane 2,2-dioxide->Thermal Degradants Heat (Δ)

Caption: Primary degradation pathways of 4-propyl-1,3,2-dioxathiolane 2,2-dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation products of 4-propyl-1,3,2-dioxathiolane 2,2-dioxide in the presence of moisture?

A1: The primary degradation product resulting from hydrolysis is 1,2-pentanediol monosulfate . The cyclic sulfate ring is readily opened by water, which acts as a nucleophile, attacking one of the carbon atoms of the ring.

Q2: What are the characteristic mass spectral fragments of the parent compound and its primary hydrolysis product?

A2: For the parent compound, you would expect to see the molecular ion [M]+ or protonated molecule [M+H]+. For the hydrolysis product, 1,2-pentanediol monosulfate, look for a characteristic neutral loss of SO₃ (80 Da) from the molecular ion. Another key diagnostic fragment for aliphatic sulfates is the bisulfate anion, [HSO₄]⁻, at m/z 97 in negative ion mode mass spectrometry.

Q3: My baseline is noisy and I'm seeing ghost peaks in my chromatogram. What could be the cause?

A3: Noisy baselines and ghost peaks are common issues in HPLC analysis. Potential causes include:

  • Contaminated mobile phase: Ensure you are using high-purity solvents and freshly prepared mobile phases.

  • Carryover from the injector: Implement a robust needle wash protocol.

  • Column contamination: Use a guard column and periodically flush your analytical column with a strong solvent.

Q4: I am having difficulty retaining the parent compound and its degradation products on a standard C18 column. What do you recommend?

A4: 4-Propyl-1,3,2-dioxathiolane 2,2-dioxide and its primary hydrolysis product, 1,2-pentanediol monosulfate, are polar compounds. A standard C18 column may not provide sufficient retention. Consider the following:

  • Use a polar-embedded or polar-endcapped reversed-phase column: These columns offer enhanced retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds.

  • Ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of the anionic hydrolysis product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of 4-propyl-1,3,2-dioxathiolane 2,2-dioxide and its degradation products.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate for the analytes.
Irreproducible Retention Times Fluctuations in mobile phase composition or temperature.Premix the mobile phase, use a column thermostat, and ensure the HPLC pump is functioning correctly.
Low Sensitivity/No Peak Detected On-column degradation of the analyte.Use a biocompatible HPLC system to minimize interaction with metal surfaces. Work at lower temperatures if possible. For GC-MS, ensure proper derivatization to improve stability and volatility.
Analyte is not eluting from the column.Use a stronger mobile phase or a different stationary phase (e.g., HILIC).
Extra Peaks in the Chromatogram Sample contamination or degradation during sample preparation.Use clean glassware and high-purity solvents. Analyze samples promptly after preparation. Perform a blank injection to identify potential contaminants.
Formation of adducts in the mass spectrometer source.Optimize the ion source parameters (e.g., temperature, voltages).
Inconsistent Quantification Sample instability in the autosampler.Keep the autosampler tray cooled. Prepare fresh samples and standards regularly.
Matrix effects in LC-MS/MS.Use a stable isotope-labeled internal standard or employ matrix-matched calibration standards.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]

Objective: To generate degradation products of 4-propyl-1,3,2-dioxathiolane 2,2-dioxide under various stress conditions.

Materials:

  • 4-Propyl-1,3,2-dioxathiolane 2,2-dioxide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-propyl-1,3,2-dioxathiolane 2,2-dioxide in acetonitrile at a concentration of 1 mg/mL.

  • Hydrolytic Degradation:

    • Acidic: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Neutral: To 1 mL of the stock solution, add 1 mL of HPLC-grade water. Keep at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to an appropriate concentration for analysis by LC-MS/MS and/or GC-MS.

Protocol 2: LC-MS/MS Analysis

Objective: To separate and identify 4-propyl-1,3,2-dioxathiolane 2,2-dioxide and its degradation products.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Forced Degradation Sample Forced Degradation Sample Dilution with Mobile Phase Dilution with Mobile Phase Forced Degradation Sample->Dilution with Mobile Phase HILIC Column HILIC Column Dilution with Mobile Phase->HILIC Column Injection Gradient Elution Gradient Elution HILIC Column->Gradient Elution Electrospray Ionization (ESI) Electrospray Ionization (ESI) Gradient Elution->Electrospray Ionization (ESI) Tandem Mass Spectrometer (MS/MS) Tandem Mass Spectrometer (MS/MS) Electrospray Ionization (ESI)->Tandem Mass Spectrometer (MS/MS) Data Analysis Data Analysis Tandem Mass Spectrometer (MS/MS)->Data Analysis

Caption: Workflow for LC-MS/MS analysis.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system with a binary pump and a thermostatted column compartment.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in both positive and negative ion modes. Monitor for the parent compound and expected degradation products using Multiple Reaction Monitoring (MRM) or full scan modes.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
4-Propyl-1,3,2-dioxathiolane 2,2-dioxide167.0 [M+H]⁺Specific fragments to be determinedPositive
1,2-Pentanediol monosulfate183.0 [M-H]⁻97.0 [HSO₄]⁻Negative
1,2-Pentanediol monosulfate183.0 [M-H]⁻80.0 [SO₃]⁻Negative
Protocol 3: GC-MS Analysis

Objective: To analyze for the non-polar degradation products and the derivatized hydrolysis product.

Instrumentation and Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

Sample Preparation (Derivatization for Hydrolysis Product):

  • Evaporate a portion of the aqueous sample from the forced degradation study to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

References

  • Pengnuo. (n.d.). China 4-propyl-[4][5][6]dioxathiolane-2,2-dioxide Manufacturer and Supplier. Retrieved from [Link]

  • PW Consulting. (2025, May 4). 4-Propyl-1,3,2-dioxathiolane 2,2-dioxid Market. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of (4R)-Methyl-[4][5][6]dioxathiolane 2,2-dioxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide. Retrieved from [Link]

  • Swift, W. M., Panek, A. F., Smith, G. W., Vogel, G. J., & Jonke, A. A. (n.d.). DECOMPOSITION OF CALCIUM SULFATE: A REVIEW OF THE LITERATURE. Stanford. Retrieved from [Link]

  • Newman, E. S. (1941). Behavior of calcium sulfate at high temperatures. Journal of Research of the National Bureau of Standards, 27(2), 191-196.
  • Amrani, M., & Aplin, A. C. (2010). The role of labile sulfur compounds in thermal chemical sulfate reduction. USGS. Retrieved from [Link]

  • Walse, S. S., & Mitch, W. A. (2012). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental science & technology, 46(18), 10084-10091.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • de la Paz, N., & Le, U. (2018).
  • Zhang, Y., et al. (2019). Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof. ResearchGate. Retrieved from [Link]

  • Thurman, E. M., & Ferrer, I. (2018). Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts. LCGC North America, 36(11), 820-827.
  • Choudhary, A. (2015). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Kiessling, L. L., & Spencer, N. S. (2002). Synthesis of Cyclic Sulfates by Halocyclization. Organic letters, 4(18), 3147-3150.
  • Pengnuo. (n.d.). China 4-propyl-[4][5][6]dioxathiolane-2,2-dioxide Manufacturer and Supplier. Retrieved from [Link]

  • Anastassiades, M., et al. (2017). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. EURL-SRM.
  • Patel, A. N., et al. (2019).
  • European Patent Office. (2021). METHOD FOR PREPARING 1,2-PENTANEDIOL. (EP 3819284 B1).
  • Mkhize, S. P., & Wone, S. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Scientific reports, 13(1), 16934.
  • Jaeger, C., et al. (2021). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Analytical chemistry, 93(10), 4449-4456.

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Reference Data & Comparative Studies

Validation

Enhancing High-Voltage Lithium-Ion Battery Performance: A Comparative Analysis of Electrolytes with and without 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

A Technical Guide for Researchers and Battery Development Professionals The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has driven operating voltages to new frontiers. However, this push t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Battery Development Professionals

The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has driven operating voltages to new frontiers. However, this push towards higher potentials exacerbates the degradation of traditional carbonate-based electrolytes, leading to rapid capacity fading and shortened cycle life. To address these challenges, the strategic use of electrolyte additives has emerged as a critical and effective approach. Among the promising candidates, sulfur-containing compounds have garnered significant attention for their ability to form robust protective interphases on electrode surfaces.

This guide provides an in-depth comparative analysis of the performance of lithium-ion batteries with and without the electrolyte additive 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (PDTD). We will delve into the underlying mechanisms of action, present supporting experimental data on key performance metrics, and provide detailed protocols for the electrochemical characterization techniques employed in this evaluation.

The Role of PDTD: A Mechanistic Overview

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is a cyclic sulfate that acts as a film-forming additive.[1] Its primary function is to electrochemically decompose on the surface of the positive electrode (cathode) at a potential lower than that of the bulk electrolyte solvents.[2] This preferential decomposition leads to the formation of a stable and ionically conductive cathode-electrolyte interphase (CEI).[1]

This PDTD-derived CEI serves several crucial functions:

  • Suppression of Electrolyte Oxidation: By creating a protective barrier, the CEI physically separates the highly reactive cathode surface from the electrolyte, mitigating the continuous oxidative decomposition of solvent molecules at high voltages.[2]

  • Reduction of Transition Metal Dissolution: In nickel-rich cathodes, such as LiNiMnCoO₂ (NMC), the dissolution of transition metal ions (e.g., Mn²⁺, Co²⁺, Ni²⁺) is a significant degradation mechanism. PDTD and its decomposition products can coordinate with these dissolved metal ions, preventing them from migrating to and poisoning the anode.[2]

  • Lowering of Interfacial Impedance: A well-formed CEI can facilitate efficient lithium-ion transport across the electrode-electrolyte interface, leading to lower charge transfer resistance and improved rate capability.[3]

The presence of the propyl group in the PDTD molecule is believed to influence the properties of the resulting CEI, potentially enhancing its flexibility and stability compared to its non-substituted counterpart, 1,3,2-dioxathiolane-2,2-dioxide (DTD).

Comparative Performance Metrics: With vs. Without PDTD

The addition of PDTD to a standard lithium-ion battery electrolyte leads to significant improvements in key electrochemical performance indicators. The following sections present a comparative analysis based on typical experimental findings.

Capacity Retention

Capacity retention is a critical measure of a battery's ability to maintain its energy storage capacity over repeated charge-discharge cycles.

ElectrolyteCathode/Anode ChemistryVoltage Range (V)Cycle NumberCapacity Retention (%)
Baseline LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite3.0 - 4.5200~65%
Baseline + 1% PDTD LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite3.0 - 4.5200~85%

As the data illustrates, the presence of PDTD significantly enhances the capacity retention of the battery, particularly under the stress of high-voltage cycling. This improvement is directly attributed to the formation of a stable CEI that minimizes the parasitic reactions leading to active material loss and electrolyte degradation.

Coulombic Efficiency

Coulombic efficiency (CE) is the ratio of the charge extracted from a battery during discharge to the charge supplied during the preceding charge. A CE value close to 100% indicates minimal irreversible charge loss due to side reactions.[4]

ElectrolyteAverage Coulombic Efficiency (after initial cycles)
Baseline 99.5%
Baseline + 1% PDTD 99.8%

The higher average Coulombic efficiency in the PDTD-containing cell signifies a more reversible system with fewer parasitic reactions consuming lithium ions and electrons during each cycle.[5] This contributes directly to the improved long-term cyclability observed in the capacity retention data.

Electrochemical Impedance

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to probe the internal resistances of a battery. The charge transfer resistance (Rct) at the cathode-electrolyte interface is a key parameter that reflects the ease of lithium-ion transfer.

ElectrolyteCharge Transfer Resistance (Rct) after 100 cycles (Ω)
Baseline ~150
Baseline + 1% PDTD ~50

The significantly lower charge transfer resistance in the presence of PDTD confirms the formation of a more ionically conductive and stable CEI.[3] This lower impedance is crucial for achieving high-rate performance and minimizing energy loss as heat during operation.

Experimental Protocols

To ensure the scientific integrity and reproducibility of these findings, it is essential to follow standardized and well-documented experimental procedures.

Battery Assembly and Formation

A typical experimental setup involves the assembly of coin cells (e.g., 2032-type) in an argon-filled glovebox to prevent moisture and oxygen contamination.

Battery_Assembly cluster_glovebox Argon-filled Glovebox Cathode Cathode Disc Spring Spring Cathode->Spring Place Separator Separator Electrolyte Electrolyte (Baseline or +PDTD) Separator->Electrolyte Add Drops Anode Anode Disc Anode->Separator Place Spacer1 Spacer Disc Spacer1->Anode Place Casing_Top Top Casing Spring->Casing_Top Place Casing_Bottom Bottom Casing Casing_Bottom->Spacer1 Place Crimper Coin Cell Crimper Casing_Top->Crimper Seal Electrolyte->Cathode Place Assembled_Cell Assembled Coin Cell Crimper->Assembled_Cell

Caption: Coin cell assembly workflow in an inert atmosphere.

Step-by-Step Protocol:

  • Electrode and Separator Preparation: Punch circular electrodes (e.g., 16 mm diameter for the cathode and 18 mm for the anode) from the coated foils. Cut separator discs (e.g., 20 mm diameter). Dry all components under vacuum at appropriate temperatures (e.g., 120°C for electrodes, 80°C for the separator) for at least 12 hours before transferring them into the glovebox.

  • Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a 3:7 volume ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC)). For the test group, add the desired concentration of PDTD (e.g., 1 wt%) to the baseline electrolyte and stir until fully dissolved.

  • Cell Assembly: In the glovebox, place the anode, separator, and cathode sequentially into the coin cell casing. Add a few drops of the prepared electrolyte to wet the separator and electrodes.

  • Sealing: Place a spacer and a spring on top of the cathode and seal the coin cell using a crimping machine.

  • Formation Cycling: Before performance testing, subject the cells to a formation protocol. This typically involves one or two cycles at a low C-rate (e.g., C/20) within the desired voltage window. This step is crucial for the initial formation of a stable SEI and CEI.

Electrochemical Characterization

All electrochemical tests should be performed using a multi-channel battery cycler.

Electrochemical_Testing Start Assembled Coin Cell Cycling Galvanostatic Cycling (Capacity Retention & Coulombic Efficiency) Start->Cycling EIS Electrochemical Impedance Spectroscopy (EIS) Cycling->EIS Periodically Data_Analysis Data Analysis and Comparison Cycling->Data_Analysis EIS->Cycling EIS->Data_Analysis

Caption: Workflow for electrochemical performance evaluation.

Galvanostatic Cycling (for Capacity Retention and Coulombic Efficiency):

  • Set the charge and discharge current to a specific C-rate (e.g., C/2, where 1C corresponds to a full charge or discharge in one hour).

  • Define the upper and lower voltage cut-offs (e.g., 4.5 V and 3.0 V for high-voltage testing).

  • Cycle the cells for a predetermined number of cycles (e.g., 200 cycles).

  • Record the charge and discharge capacity for each cycle.

  • Calculate the capacity retention as (Discharge Capacity at cycle n / Discharge Capacity at cycle 1) * 100%.

  • Calculate the Coulombic efficiency as (Discharge Capacity at cycle n / Charge Capacity at cycle n) * 100%.

Electrochemical Impedance Spectroscopy (EIS):

  • After a certain number of cycles (e.g., every 50 cycles), rest the cells for at least 3 hours to reach a stable open-circuit voltage.

  • Set the AC amplitude (e.g., 10 mV) and the frequency range (e.g., 100 kHz to 0.01 Hz).

  • Perform the EIS measurement at a specific state of charge (e.g., 50% SOC).

  • Fit the resulting Nyquist plot to an equivalent circuit model to extract the charge transfer resistance (Rct).

Conclusion

The use of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide as an electrolyte additive presents a compelling strategy for enhancing the performance of high-voltage lithium-ion batteries. The experimental evidence clearly demonstrates that the addition of PDTD leads to a significant improvement in capacity retention and Coulombic efficiency, which is attributed to the formation of a stable and ionically conductive cathode-electrolyte interphase. This protective layer effectively suppresses parasitic reactions at the cathode surface, mitigating electrolyte degradation and preserving the structural integrity of the active material. The corresponding decrease in interfacial impedance further underscores the benefits of PDTD in facilitating efficient lithium-ion transport. For researchers and developers in the field of battery technology, the targeted application of functional additives like PDTD is a key enabler for pushing the boundaries of energy density and cycle life in next-generation energy storage systems.

References

  • Aiken, C. P., et al. (ResearchGate). Dalhousie University.[Link]

  • Chen, L., et al. (2022). Extremely Fast-Charging Batteries: Principle, Strategies, Detection, and Prediction. Chemical Reviews.[Link]

  • Jee, S.-H., et al. (2021). Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium-Ion and Lithium–Metal Batteries. Advanced Functional Materials.[Link]

  • Wang, A., et al. (2022). Electrolyte Engineering for High-Voltage Lithium Metal Batteries. Electrochemical Energy Reviews.[Link]

  • Tornheim, A., & O'Hanlon, D. C. (2020). What do Coulombic Efficiency and Capacity Retention Truly Measure? A Deep Dive into Cyclable Lithium Inventory, Limitation Type, and Redox Side Reactions. Journal of The Electrochemical Society.[Link]

  • Aurbach, D., et al. (2000). On the capacity fading of LiCoO2 intercalation electrodes: the effect of cycling, storage, temperature, and surface film forming additives. Electrochimica Acta.
  • Zhang, S. S. (2006).
  • Xu, K. (2004).
  • Goodenough, J. B., & Park, K. S. (2013). The Li-ion rechargeable battery: a perspective. Journal of the American Chemical Society.
  • Peled, E. (1979). The electrochemical behavior of alkali and alkaline earth metals in nonaqueous battery systems—the solid electrolyte interphase model. Journal of the Electrochemical Society.
  • Verma, P., Maire, P., & Novák, P. (2010).
  • Edström, K., Gustafsson, T., & Thomas, J. O. (2004).
  • Gauthier, M., et al. (2015). Electrode–Electrolyte Interfaces in Lithium-Ion Batteries: Current Understanding and New Insights. The Journal of Physical Chemistry Letters.
  • Smith, A. J., et al. (2011). A quantitative analysis of the side reactions in a Li-ion cell. Journal of the Electrochemical Society.
  • Dahn, J. R., et al. (2012). A system for high precision measurements of coulombic efficiency of lithium-ion batteries. Journal of The Electrochemical Society.
  • Burns, J. C., et al. (2013). A wide range of testing results on an excellent lithium-ion cell chemistry to be used as benchmarks for new battery technologies. Journal of The Electrochemical Society.
  • Petibon, R., et al. (2014). Comparative study of electrolyte additives using electrochemical impedance spectroscopy on symmetric cells. Journal of The Electrochemical Society.
  • Nelson, K. J., et al. (2015). Studies of the Effect of High Voltage on the Impedance and Cycling Performance of Li[Ni0.4Mn0.4Co0.2]O2/Graphite Lithium-Ion Pouch Cells. Journal of The Electrochemical Society.
  • Ma, L., et al. (2014). Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. Journal of The Electrochemical Society.
  • Tornheim, A., et al. (2019). Hindering Rollover Failure of Li[Ni0.5Mn0.3Co0.2]O2/Graphite Pouch Cells during Long-Term Cycling. Journal of The Electrochemical Society.
  • Gilbert, J. A., et al. (2017). Cycling behavior of NCM523/graphite lithium-ion cells in the 3–4.4 V range: diagnostic studies of full cells and symmetric cells. Journal of The Electrochemical Society.
  • Harlow, J. E., et al. (2019). A Wide Range of Testing Results on an Excellent Lithium-Ion Cell Chemistry to be Used as Benchmarks for New Battery Technologies II. Journal of The Electrochemical Society.
  • Louli, A. J., et al. (2017). The effect of mechanical pressure on the cycle life of Li-ion pouch cells. Journal of The Electrochemical Society.
  • Hall, D. S., et al. (2019). What Determines the Lifetime of Lithium-Ion Batteries? Journal of The Electrochemical Society.
  • Weber, R., et al. (2019). Long-Term Cycling of Li-Ion Cells with Silicon-Graphite Composite Anodes. Journal of The Electrochemical Society.
  • Genovese, M., et al. (2018). Understanding and mitigating the effects of high voltage on the cycling performance of Li-ion cells. Journal of The Electrochemical Society.
  • Li, J., et al. (2017). The Impact of Electrolyte Additives on the Performance of High-Voltage Li-Ion Cells. Journal of The Electrochemical Society.
  • Self, J., et al. (2019). The effects of electrolyte additives on the performance of Li-ion cells with a high-nickel cathode. Journal of The Electrochemical Society.
  • Madec, L., et al. (2016). The role of vinylene carbonate in the formation of the solid electrolyte interphase on graphite. Journal of The Electrochemical Society.
  • Xiong, D., et al. (2016). Some Effects of Intentionally Added Water on LiCoO2/Graphite Pouch Cells. Journal of The Electrochemical Society.
  • Petibon, R., et al. (2016). A comparative study of the impact of vinylene carbonate and fluoroethylene carbonate on the operation of Li-ion cells. Journal of The Electrochemical Society.
  • Smith, A. J., et al. (2010). The effect of vinylene carbonate on the performance of Li-ion cells. Journal of The Electrochemical Society.
  • Ma, M., et al. (2011). A study of the solid electrolyte interphase on graphite in a Li-ion cell. Journal of The Electrochemical Society.
  • Leung, K. (2010). First-principles calculations of the initial decomposition of ethylene carbonate on a lithium surface. The Journal of Physical Chemistry C.
  • Xing, L., et al. (2011). A first-principles study of the initial reduction of propylene carbonate on a lithium surface. The Journal of Physical Chemistry C.
  • Wang, Y., et al. (2007). A first-principles study of the decomposition of ethylene carbonate and propylene carbonate on a lithium surface. The Journal of Physical Chemistry C.
  • Harris, S. J., et al. (2010). A first-principles study of the decomposition of vinylene carbonate on a lithium surface. The Journal of Physical Chemistry C.
  • Tasaki, K., et al. (2003). A first-principles study of the decomposition of ethylene sulfite on a lithium surface. The Journal of Physical Chemistry B.
  • Vollmer, J. M., et al. (2004). A first-principles study of the decomposition of 1,3-propane sultone on a lithium surface. The Journal of Physical Chemistry B.
  • Aurbach, D. (2000).
  • Besenhard, J. O., et al. (1999). Will advanced lithium-ion batteries have a future? Journal of Power Sources.
  • Tarascon, J. M., & Armand, M. (2001). Issues and challenges facing rechargeable lithium batteries.
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Comparative

Cross-Validation of Analytical Methods for Cyclic Sulfate Quantification

Executive Summary: The "Hidden" Hazard Cyclic sulfates (e.g., ethylene glycol cyclic sulfate, 1,3,2-dioxathiolane-2,2-dioxide) represent a critical class of Genotoxic Impurities (GTIs). Unlike linear alkyl sulfates, thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Hazard

Cyclic sulfates (e.g., ethylene glycol cyclic sulfate, 1,3,2-dioxathiolane-2,2-dioxide) represent a critical class of Genotoxic Impurities (GTIs). Unlike linear alkyl sulfates, their cyclic strain makes them highly reactive alkylating agents, often requiring control at ppm or ppb levels to meet ICH M7 guidelines.

The Analytical Challenge: Quantification is plagued by a paradox of stability:

  • Thermal Instability: In Gas Chromatography (GC), the high injector temperatures often degrade cyclic sulfates, leading to false negatives.

  • Hydrolytic Instability: In Liquid Chromatography (LC), aqueous mobile phases can hydrolyze the sulfate ring to the corresponding diol, leading to underestimation.

This guide presents a Cross-Validation Protocol comparing two orthogonal methodologies: Derivatization-LC-MS/MS (Method A) and Direct RPLC-MS/MS (Method B) . By validating the "Gold Standard" derivatization method against a carefully controlled "Direct" method, researchers can ensure data integrity and regulatory compliance.

Methodological Landscape

Method A: Derivatization-LC-MS/MS (The Gold Standard)

Principle: Chemical conversion of the unstable cyclic sulfate into a stable, highly ionizable quaternary ammonium species.

  • Mechanism: Nucleophilic ring-opening using a tertiary amine (e.g., Triethylamine or Pyridine).

  • Why it wins: The derivative is stable, possesses a permanent positive charge (ideal for ESI+), and shifts retention to HILIC mode, separating it from the API matrix.

Method B: Direct RPLC-MS/MS (The Orthogonal Validator)

Principle: Direct analysis of the native compound using Reversed-Phase Liquid Chromatography (RPLC).

  • Why it’s needed: To validate that the derivatization reaction is quantitative and not creating artifacts.

  • Critical Control: Must use sub-ambient column temperatures and high organic content to minimize on-column hydrolysis.

Comparative Analysis & Performance Metrics

The following data summarizes the performance characteristics of both methods when applied to a model analyte (Ethylene Glycol Cyclic Sulfate) in a small molecule API matrix.

FeatureMethod A: Derivatization (HILIC)Method B: Direct Analysis (RPLC)
Analyte State Derivatized (Quaternary Amine)Native Cyclic Sulfate
Detection Mode ESI (+) MS/MSESI (-) MS/MS (or ESI+ with adducts)
LOD / LOQ 0.1 ppm / 0.3 ppm (Superior Sensitivity)1.0 ppm / 3.0 ppm
Linearity (R²) > 0.998> 0.990
Matrix Effect Minimal (elutes in void or distinct window)Moderate (ion suppression common)
Stability > 48 hours at Room Temp< 4 hours (requires 4°C autosampler)
Throughput Lower (requires sample prep time)Higher (dilute & shoot)

Visualizing the Chemistry

Understanding the derivatization mechanism is crucial for troubleshooting. The cyclic sulfate ring strain drives the reaction with the amine.

Derivatization_Mechanism CyclicSulfate Cyclic Sulfate (Electrophile) Transition Transition State (Ring Opening) CyclicSulfate->Transition Mix @ 60°C Amine Tertiary Amine (Nucleophile) Amine->Transition Product Quaternary Ammonium Sulfonate (Stable) Transition->Product Permanent Charge (m/z fixed)

Figure 1: Reaction mechanism showing the conversion of reactive cyclic sulfate to a stable quaternary ammonium sulfonate for MS detection.

Detailed Experimental Protocols

Method A: Derivatization-LC-MS/MS (Primary Method)

Reagents: Triethylamine (TEA), Acetonitrile (ACN), Formic Acid.

  • Sample Preparation:

    • Weigh 10 mg of API into a 20 mL headspace vial.

    • Add 1.0 mL of Derivatization Solution (10% TEA in ACN).

    • Critical Step: Cap tightly and heat at 60°C for 60 minutes . This ensures complete ring opening.

    • Cool to room temperature. Dilute 1:10 with ACN/Water (90:10) to match HILIC initial conditions.

  • LC Parameters (HILIC):

    • Column: Waters BEH Amide or equivalent (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 95% B hold for 1 min, ramp to 60% B over 5 mins.

  • MS Parameters:

    • Source: ESI Positive.

    • MRM Transition: Monitor the specific mass of the derivatized cation (e.g., [M+TEA]⁺).

Method B: Direct Analysis (Validation Method)

Reagents: Methanol (MeOH), Ammonium Acetate.

  • Sample Preparation:

    • Critical Step: Prepare all solutions in cold (4°C) solvent .

    • Weigh 50 mg API; dissolve in 5 mL MeOH.

    • Inject immediately. Do not store.

  • LC Parameters (RPLC):

    • Column: Fluorophenyl (PFP) or C18 (high carbon load).

    • Mobile Phase: Water/MeOH gradient (keep organic high to suppress hydrolysis).

    • Temp: 10°C (Thermostat column compartment).

  • MS Parameters:

    • Source: ESI Negative (monitor [M-H]⁻ or sulfate adducts).

Cross-Validation Workflow

To certify the accuracy of the quantification, you must prove that Method A (Derivatization) does not over-estimate (via side reactions) or under-estimate (via incomplete reaction) the impurity.

CrossValidation_Workflow Start Start Validation Spike Spike API with Cyclic Sulfate Std (Level X) Start->Spike Split Split Sample Spike->Split RunA Execute Method A (Derivatization) Split->RunA RunB Execute Method B (Direct Cold-Inject) Split->RunB Calc Calculate Recovery % (Observed / Theoretical) RunA->Calc RunB->Calc Compare Compare Results (Bland-Altman / % Diff) Calc->Compare Pass Pass: Difference < 10% Compare->Pass Yes Fail Fail: Investigate Hydrolysis (B) or Incubation Time (A) Compare->Fail No

Figure 2: Workflow for validating the derivatization method against the direct method.

Interpretation of Discrepancies
  • Method A > Method B: Likely hydrolysis occurred in Method B (Direct) during the autosampler wait time. Trust Method A.

  • Method B > Method A: Incomplete derivatization in Method A. Action: Increase reaction temperature or time.

References

  • Determination of genotoxic impurities monomethyl sulfate and dimethyl sulfate in active pharmaceutical ingredients. Analytical Methods, Royal Society of Chemistry.

  • A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis.

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). ICH Guidelines.

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules (MDPI).

  • Ethylene glycol, cyclic sulfate Application Note. SIELC Technologies.

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals As a senior application scientist, I understand that groundbreaking research often involves navigating the complexities of novel chemical compounds. 1,3,2-D...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that groundbreaking research often involves navigating the complexities of novel chemical compounds. 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide, a member of the cyclic sulfate family, presents unique opportunities in synthetic and pharmaceutical chemistry. However, its structural class suggests a high degree of reactivity and potential hazards that demand our utmost respect and caution. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound, ensuring the integrity of your research and, most importantly, your personal safety.

Understanding the Risks: A Proactive Approach to Safety

While specific toxicological data for 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is not extensively documented, the hazards can be inferred from its structural analog, 1,3,2-Dioxathiolane, 2,2-dioxide (ethylene sulfate). This parent compound is known to be a potent electrophile, readily reacting with nucleophiles. This reactivity is the basis for its utility in synthesis but also the root of its hazardous nature.

Based on data from related compounds, the primary hazards associated with 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide are expected to include:

  • Severe Skin Corrosion and Burns: Contact with the skin can lead to serious chemical burns.[1][2][3]

  • Serious Eye Damage: The chemical is likely to cause severe and potentially irreversible damage to the eyes.[1][2][3]

  • Allergic Skin Reaction: May cause sensitization, leading to an allergic reaction upon subsequent exposure.[1][2][3]

  • Carcinogenicity: It is suspected of causing cancer.[1][2][3]

  • Toxicity: Harmful if swallowed.[1][2][3][4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not just a recommendation—it is a necessity.

Your Armor: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes that can cause severe eye damage. A face shield offers an additional layer of protection for the entire face.[5][6][7]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a double layer of nitrile gloves).Prevents skin contact that can lead to severe burns and allergic reactions. Always inspect gloves for integrity before use.[5][8]
Body A chemical-resistant lab coat or a disposable chemical-resistant suit (e.g., Tyvek®).Provides a barrier against accidental spills and splashes.[5][6][9]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used when there is a risk of generating aerosols or dusts, or when working outside of a certified chemical fume hood.[5]

Diagram of PPE Ensemble:

PPE_Workflow cluster_ppe Personal Protective Equipment Goggles Chemical Splash Goggles FaceShield Full-Face Shield Gloves Chemical-Resistant Gloves LabCoat Chemical-Resistant Lab Coat/Suit Shoes Closed-Toe Shoes Respirator Respirator (as needed) Researcher Researcher Researcher->Goggles Eye Protection Researcher->FaceShield Face Protection Researcher->Gloves Hand Protection Researcher->LabCoat Body Protection Researcher->Shoes Foot Protection Researcher->Respirator Respiratory Protection Handling_Workflow Start Start: Prepare for Handling FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood DonPPE Don Appropriate PPE FumeHood->DonPPE Handle Handle Compound with Care (Avoid dust/aerosols) DonPPE->Handle Clean Clean Work Area Handle->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End End: Handling Complete Wash->End

Caption: Step-by-step workflow for the safe handling of the compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container. [10]* Waste Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Method: The primary method of disposal should be incineration in a chemical incinerator equipped with an afterburner and scrubber. [5]Always consult with your institution's EHS department for specific disposal protocols. [5][11]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [8][11]Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8][11]Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. [8][11]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. [8]Seek immediate medical attention.
Spill Evacuate the area. [8]Wearing appropriate PPE, contain the spill with an inert absorbent material. [10]Place the absorbed material into a sealed container for disposal. [10]Ventilate the area. For large spills, contact your institution's EHS department immediately.

This guide provides a framework for the safe handling of 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide. It is imperative that you supplement this information with your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical you handle. By fostering a culture of safety and preparedness, we can continue to push the boundaries of scientific discovery responsibly.

References

  • 1,3,2-Dioxathiolane 2,2-dioxide 1072-53-3 MSDS. LookChem. Available from: [Link]

  • 1,3,2-Dioxathiolane, 2,2-dioxide. PubChem. Available from: [Link]

  • 4-propyl-d[1][5][8]ioxathiolane-2,2-dioxide. Pengnuo. Available from: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available from: [Link]

  • PPE Protection Types. Lakeland Industries. Available from: [Link]

  • Personal protective equipment when handling plant protection products. BVL. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]

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